Bortezomib-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H25BN4O4 |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
[(1R)-3-methyl-1-[[(2R)-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17+/m1/s1/i3D,4D,5D,6D,7D,11D2,15D |
InChI Key |
GXJABQQUPOEUTA-PGWCMDPNSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@]([2H])(C(=O)N[C@H](B(O)O)CC(C)C)NC(=O)C2=NC=CN=C2)[2H])[2H] |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Chemical Properties and Structure of Bortezomib-d8
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and analysis.
Core Chemical Properties
This compound is the deuterated analog of Bortezomib, a potent and reversible proteasome inhibitor.[1][2] The strategic incorporation of eight deuterium atoms makes it an ideal internal standard for mass spectrometry-based quantification of Bortezomib in biological matrices.[3]
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₇D₈BN₄O₄ | [3][4][5][6] |
| Molecular Weight | 392.29 g/mol | [3][4][5][6] |
| Unlabeled CAS Number | 179324-69-7 | [4][7][8] |
| Purity | ≥98% | [4] |
| Isotopic Purity | 96% | [4] |
| Physical State | Solid | [3] |
| Appearance | White solid | [7] |
| Solubility | Soluble in chloroform, dimethyl sulfoxide, ethanol, and methanol. | [7] |
| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C. | [7] |
Chemical Structure and Nomenclature
This compound is a dipeptidyl boronic acid derivative.[9] Its structure is identical to that of Bortezomib, with the exception of the isotopic labeling. The deuterium atoms are primarily located on the phenyl ring and adjacent carbons.[3] This substitution minimally affects the compound's chemical reactivity and biological activity but provides a distinct mass shift for mass spectrometric analysis.[3]
-
IUPAC Name: [(1R)-3-methyl-1-[[2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid[3]
-
Synonyms: Velcade-D8, [(1R)-3-Methyl-1-[[(2S)-1-oxo-3-phenyl-2-[(pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronic Acid-D8[4][5][8]
Experimental Protocols
This compound is predominantly used as an internal standard in pharmacokinetic and bioanalytical studies for the quantification of Bortezomib.[3]
Bioanalytical Method using LC-MS/MS
A common application of this compound is in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to determine the concentration of Bortezomib in biological samples.
Objective: To accurately quantify Bortezomib concentrations in plasma or tissue homogenates.
Methodology:
-
Sample Preparation:
-
Biological samples (e.g., plasma, tissue homogenates) are thawed.
-
Proteins are precipitated from the matrix, often using a cold organic solvent like acetonitrile or methanol.
-
A known concentration of this compound (internal standard) is added to all samples, calibrators, and quality controls.[3]
-
-
Extraction:
-
The samples undergo solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.[3]
-
-
LC-MS/MS Analysis:
-
The extracted samples are injected into an LC-MS/MS system.
-
Chromatographic separation is achieved on a suitable column (e.g., C18).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions are monitored for both Bortezomib and this compound.[3]
-
-
Quantification:
-
The peak area ratio of Bortezomib to this compound is calculated.
-
A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations.
-
The concentration of Bortezomib in the unknown samples is determined from the calibration curve.
-
Visualizing Workflows and Pathways
Experimental Workflow for Bioanalysis
The following diagram illustrates the typical workflow for the quantification of Bortezomib using this compound as an internal standard.
Caption: Bioanalytical workflow for Bortezomib quantification.
Bortezomib's Mechanism of Action: Signaling Pathway
Bortezomib exerts its therapeutic effect by inhibiting the ubiquitin-proteasome pathway, which has significant downstream effects on cellular signaling, including the NF-κB pathway.[9][10]
Caption: Bortezomib's inhibition of the proteasome and NF-κB pathway.
References
- 1. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. This compound (Major) () for sale [vulcanchem.com]
- 4. scbt.com [scbt.com]
- 5. vivanls.com [vivanls.com]
- 6. This compound (Major) | CAS | LGC Standards [lgcstandards.com]
- 7. Bortezomib | 179324-69-7 [chemicalbook.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of Bortezomib? [synapse.patsnap.com]
Bortezomib-d8: A Technical Guide to its Analysis and Certification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical certification of Bortezomib-d8, a deuterated internal standard crucial for the accurate quantification of the proteasome inhibitor Bortezomib in biological matrices. This document outlines key quality control parameters, detailed experimental methodologies for its analysis, and a visual representation of the analytical workflow.
Core Data Summary
The following table summarizes the typical quantitative data found on a Certificate of Analysis for this compound, ensuring its identity, purity, and isotopic integrity for research applications.
| Parameter | Specification |
| Chemical Identity | |
| Molecular Formula | C₁₉H₁₇D₈BN₄O₄[1][2][3] |
| Molecular Weight | 392.29 g/mol [1][2][3] |
| Appearance | White to off-white solid[1][4] |
| Purity & Impurities | |
| Purity (by HPLC) | ≥98.0%[1] |
| Isotopic Enrichment | |
| Deuterium Incorporation | d8: 86% |
| d7: 10% | |
| d6: 3%[4] | |
| Storage Conditions | |
| Long-term | -20°C, stored under nitrogen[1] |
| In solvent | -80°C for 6 months; -20°C for 1 month (stored under nitrogen)[1] |
Analytical Workflow for this compound Certification
The certification of this compound involves a multi-step process to confirm its chemical structure, assess its purity, and determine the extent of deuterium labeling. The following diagram illustrates a typical workflow.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible analysis of this compound. The following sections describe common protocols for determining purity and isotopic enrichment.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is employed to assess the purity of the this compound substance by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.[5]
-
Mobile Phase: A gradient or isocratic mobile phase is used for separation. A common mobile phase consists of a mixture of water and acetonitrile with an acid modifier like formic acid (e.g., water-acetonitrile-formic acid at a ratio of 71:28:1, v/v/v).[5]
-
Detection: UV detection is performed at a wavelength of 270 nm.[5][6]
-
Procedure:
-
A standard solution of this compound is prepared in a suitable solvent such as methanol.[5]
-
The solution is injected into the HPLC system.
-
The resulting chromatogram is analyzed to determine the area percentage of the main this compound peak relative to the total peak area, which represents the purity of the substance.
-
Identity Confirmation and Isotopic Enrichment Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS)
LC/MS/MS is a highly sensitive and specific technique used to confirm the identity of this compound and to determine its isotopic distribution.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are typically prepared using protein precipitation followed by solid-phase extraction (SPE). This compound is added as an internal standard.[2]
-
Chromatographic Conditions: Similar to the HPLC method, a C18 column is used with a mobile phase gradient of acetonitrile in water with 0.1% formic acid.[2]
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Monitored Transitions: Specific mass transitions are monitored for both Bortezomib and its deuterated analog. For this compound, a typical transition is m/z 393.3 > 234.2, while for the non-labeled Bortezomib, it is m/z 385.2 > 226.2. Note: The provided search result indicated a parent ion of 375.3 for this compound, which may be a fragment or adduct; the theoretical protonated molecule [M+H]+ would be closer to 393.3.[2]
-
-
Procedure:
-
The sample containing this compound is injected into the LC/MS/MS system.
-
The mass spectrometer is set to monitor the specific parent and daughter ion transitions for this compound and any other relevant isotopologues (e.g., d6, d7).
-
The resulting mass spectra are analyzed to confirm the presence of the correct molecular ion and fragmentation pattern, thus confirming the identity.
-
The relative intensities of the mass signals for the different deuterated species (d6, d7, d8) are used to calculate the isotopic distribution and enrichment.
-
Signaling Pathway Context: Bortezomib's Mechanism of Action
While this compound is an analytical standard, its utility is tied to the therapeutic action of Bortezomib. Bortezomib is a proteasome inhibitor that primarily targets the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for degrading cellular proteins. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which in turn disrupts cell cycle progression, induces apoptosis, and inhibits the activation of NF-κB.[2] This mechanism is central to its efficacy in treating multiple myeloma and mantle cell lymphoma.[2][6]
References
Bortezomib-d8: A Technical Guide to its Physical and Chemical Properties for Researchers
Introduction: Bortezomib-d8 is the deuterated form of Bortezomib, a first-in-class proteasome inhibitor that has become a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[1][2][3] The strategic replacement of eight hydrogen atoms with deuterium minimally affects its biological activity but significantly alters its mass profile.[1] This key difference makes this compound an invaluable tool in analytical chemistry, particularly as an internal standard for pharmacokinetic and metabolic studies involving Bortezomib.[1][4] This guide provides an in-depth overview of the physical and chemical properties of this compound, its mechanism of action, and relevant experimental protocols for its use in a research setting.
Core Physical and Chemical Properties
This compound is classified as a stable isotope-labeled compound, an active pharmaceutical ingredient (API) reference standard, a chiral molecule, an enzyme inhibitor, and a boronic acid derivative.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₇D₈BN₄O₄ | [1][4][5] |
| Molecular Weight | 392.29 g/mol | [1][4][5] |
| Appearance | Off-White to Pale Yellow Solid; White to off-white crystalline powder | [6] |
| IUPAC Name | [(1R)-3-methyl-1-[[2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid | [1] |
| Parent Compound CAS | 179324-69-7 (for non-deuterated Bortezomib) | [7] |
| Storage Conditions | 2-8°C or -20°C, under an inert atmosphere | [4][6][7] |
Solubility Profile
The solubility of Bortezomib and its deuterated analogue is a critical factor for its formulation and use in experimental settings. It is generally soluble in polar organic solvents but has limited solubility in aqueous solutions.
| Solvent | Solubility Information | Source |
| DMSO | Soluble, ~20 mg/mL (for Bortezomib) | [7] |
| Methanol | Soluble | [8][9] |
| Water | Insoluble or sparingly soluble. Equilibrium solubility of 0.59 ± 0.07 mg/mL. | [8][10][11] |
| Ethanol | Insoluble | [10] |
| Aqueous Buffers | Sparingly soluble. For maximum solubility, first dissolve in DMSO then dilute with the aqueous buffer. | [7] |
| Formulation Note | Aqueous solubility is significantly enhanced in the presence of D-mannitol due to the formation of a reversible ester. | [11] |
Mechanism of Action: Proteasome Inhibition
This compound shares its mechanism of action with the parent compound, Bortezomib. It functions as a potent, selective, and reversible inhibitor of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[1][12][13] This inhibition is central to its anti-cancer effects.
The key steps in its mechanism are:
-
Targeting the Proteasome: The boron atom in Bortezomib binds with high affinity to the catalytic site of the 20S core particle of the proteasome, specifically inhibiting the chymotrypsin-like activity associated with the β5 subunit.[2][12][13]
-
Disruption of Protein Homeostasis: By blocking proteasome function, Bortezomib prevents the degradation of ubiquitinated proteins. This leads to an accumulation of misfolded or damaged proteins within the cell.[12]
-
Induction of ER Stress: The buildup of proteins triggers significant stress in the endoplasmic reticulum (ER), activating the Unfolded Protein Response (UPR), which can ultimately lead to programmed cell death (apoptosis).[12]
-
Inhibition of NF-κB Signaling: The proteasome is responsible for degrading IκB, an inhibitory protein that sequesters the transcription factor NF-κB in the cytoplasm. By inhibiting the proteasome, Bortezomib prevents IκB degradation, thereby blocking NF-κB activation.[12] This reduces the expression of anti-apoptotic genes, making cancer cells more susceptible to apoptosis.[12][13]
-
Cell Cycle Arrest and Apoptosis: The accumulation of regulatory proteins and pro-apoptotic factors disrupts the normal cell cycle, leading to cell cycle arrest and the activation of caspase-mediated apoptotic pathways.[12][14]
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of Bortezomib in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Quantification of Bortezomib in Plasma by LC-MS/MS
This protocol outlines a general method for determining Bortezomib concentrations in plasma samples.
1. Sample Preparation:
-
Spiking: To a 50 µL plasma sample, add this compound as the internal standard.[1][15]
-
Protein Precipitation: Add a protein precipitating agent, such as methanol containing the internal standard, to the plasma sample to remove larger proteins.[1][15] Vortex and centrifuge to pellet the precipitated proteins.
-
Extraction: The resulting supernatant can be further purified using Solid Phase Extraction (SPE) to remove interfering substances and concentrate the analyte.[1] Alternatively, for simpler methods like dried blood spot analysis, the extract may be directly injected.[15]
-
Reconstitution: Evaporate the final extract to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system capable of binary gradient elution.[1][9]
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250mm, 5µm) is commonly used.[9][16]
-
Mobile Phase: A typical mobile phase consists of a gradient mixture of:
-
Flow Rate: A flow rate of approximately 0.6 - 1.0 mL/min is typical.[9][17]
-
Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducibility.[16]
-
UV Detection (for HPLC-UV): Set at approximately 270 nm.[9][17]
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.[17]
-
Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored:
-
Data Analysis: The concentration of Bortezomib in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a standard curve.[15]
References
- 1. This compound (Major) () for sale [vulcanchem.com]
- 2. Bortezomib - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. glpbio.com [glpbio.com]
- 5. This compound (Major) | CAS | LGC Standards [lgcstandards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. arasto.com [arasto.com]
- 9. ijpar.com [ijpar.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Bortezomib Aqueous Solubility in the Presence and Absence of D-Mannitol: A Clarification With Formulation Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A simplified method for bortezomib determination using dried blood spots in combination with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. longdom.org [longdom.org]
An In-depth Technical Guide to the Synthesis and Manufacturing of Bortezomib-d8
This technical guide provides a comprehensive overview of the synthesis and manufacturing processes for Bortezomib-d8, a deuterated isotopologue of the proteasome inhibitor Bortezomib. This document is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical manufacturing.
Introduction
Bortezomib is a first-in-class proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma.[1] By reversibly inhibiting the 26S proteasome, Bortezomib disrupts cellular protein degradation pathways, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] In its solid state, Bortezomib exists as a trimeric boroxine, a cyclic anhydride.[4] For pharmaceutical use, it is lyophilized with mannitol to form a stable ester, which releases the active boronic acid upon reconstitution with a saline solution.[1][5]
This compound is the deuterated version of Bortezomib and serves as an essential internal standard for pharmacokinetic and pharmacodynamic studies, as well as in bioanalytical methods for the accurate quantification of Bortezomib in biological samples.[6][7] The strategic placement of eight deuterium atoms enhances its mass spectrometric detection without altering its chemical properties.[7]
Synthesis of Bortezomib and Proposed Synthesis of this compound
The synthesis of Bortezomib is a multi-step process that can be achieved through various routes. A convergent approach is often favored due to its efficiency and higher yields.[1] The proposed synthesis of this compound follows a similar convergent pathway, utilizing deuterated starting materials.
The core structure of Bortezomib is assembled from three key components: pyrazine-2-carboxylic acid, L-phenylalanine, and (R)-1-amino-3-methylbutylboronic acid. The synthesis of this compound would logically involve the use of deuterated L-phenylalanine (L-phenylalanine-d5) and a deuterated boronic acid precursor.
Key Synthetic Intermediates and Reagents
| Intermediate/Reagent | Role in Synthesis |
| (1S,2S,3R,5S)-(+)-2,3-Pinanediol | Chiral auxiliary for stereoselective synthesis of the boronic acid moiety. |
| Isobutylboronic acid | Starting material for the boronic acid component. |
| Isobutylboronic acid-d3 (proposed) | Deuterated starting material for this compound synthesis. |
| L-Phenylalanine | Amino acid component. |
| L-Phenylalanine-d5 (proposed) | Deuterated amino acid component for this compound synthesis. |
| Pyrazine-2-carboxylic acid | The N-terminal capping group. |
| TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) | Coupling agent for peptide bond formation, suppresses racemization.[1] |
| T3P (2,4,6-Tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide) | Alternative coupling agent.[4] |
Proposed Synthetic Pathway for this compound
The following diagram illustrates a proposed convergent synthetic pathway for this compound.
Caption: Proposed convergent synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for key steps in the synthesis of Bortezomib, which can be adapted for the synthesis of this compound by substituting the corresponding deuterated starting materials.
Synthesis of (S)-3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid
This intermediate is the coupled product of L-phenylalanine and pyrazine-2-carboxylic acid.
-
Materials:
-
(S)-3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid
-
Trifluoroacetate salt of (R)-1-amino-3-methylbutylboronic acid pinanediol ester
-
Anhydrous dichloromethane
-
N-methylmorpholine
-
T3P reagent (50% solution in acetonitrile)
-
-
Procedure:
-
Mix (S)-3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid (40.0 mmol) with the trifluoroacetate salt of the boronic acid intermediate (40.0 mmol) in 215 ml of anhydrous dichloromethane at 20-25°C to form a white suspension.[4]
-
Cool the suspension under stirring to -15°C.[4]
-
Add N-methylmorpholine (160 mmol) while maintaining the internal temperature at -10°C.[4]
-
Add the T3P reagent (60 mmol) at the same temperature.[4]
-
Stir the reaction mixture at -10 to -15°C for 1.5 hours.[4]
-
Work-up involves purification by silica gel chromatography to yield the protected Bortezomib.[4]
-
Deprotection of the Pinanediol Ester
The final step is the removal of the pinanediol chiral auxiliary.
-
Materials:
-
Pinanediol ester of Bortezomib
-
Isobutylboronic acid
-
Hexane
-
Aqueous methanol
-
Strong acid (e.g., HCl)
-
-
Procedure:
-
The pinanediol boronic ester is transformed to Bortezomib by a transesterification reaction with isobutylboronic acid.[1]
-
This reaction is carried out in a biphasic mixture of hexane and aqueous methanol under strongly acidic conditions.[1][5]
-
After the reaction, Bortezomib can be crystallized from a suitable solvent like ethyl acetate, often yielding its trimeric boroxine form.[1]
-
Manufacturing Process and Formulation
The manufacturing process for the final drug product involves careful control of conditions to ensure purity, stability, and the correct formulation.
Formation of Bortezomib Trimeric Anhydride (Boroxine)
Under dehydrating conditions, Bortezomib readily forms a stable trimeric anhydride, also known as a boroxine.[8] This is often the form in which the active pharmaceutical ingredient (API) is isolated and stored.[5]
Lyophilization with Mannitol
For the final dosage form, Bortezomib is formulated with mannitol. During the lyophilization process, the Bortezomib boroxine reacts with mannitol to form a stable mannitol boronic ester.[4][5] This formulation enhances the stability of the drug product.
Reconstitution
Prior to administration, the lyophilized powder is reconstituted with a sterile saline solution. This process hydrolyzes the mannitol ester, releasing the active Bortezomib boronic acid for injection.[1][5]
The workflow for the final formulation steps can be visualized as follows:
Caption: Manufacturing workflow for Bortezomib formulation.
Quality Control and Analytical Data
Rigorous quality control is essential throughout the synthesis and manufacturing process to ensure the purity and identity of Bortezomib and its deuterated analogue.
Purity Analysis
High-performance liquid chromatography (HPLC) is a key analytical technique for determining the purity of Bortezomib.
| Parameter | Value | Reference |
| Chemical Purity (HPLC) | 98.69% | [4] |
| Chiral Purity | 99.7% | [4] |
| Final Purity after Crystallization (HPLC, UV) | 99.83% | [1] |
Mass Spectrometry Analysis
Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is used for the quantification of Bortezomib in biological samples, with this compound as the internal standard.
| Analyte | Monitored Transition (m/z) |
| Bortezomib | 367.2 > 226.2 |
| This compound | 375.3 > 234.2 |
Data sourced from Vulcanchem.[7]
The following diagram illustrates a typical analytical workflow for the quantification of Bortezomib using this compound.
Caption: Analytical workflow for Bortezomib quantification.
Conclusion
The synthesis and manufacturing of this compound are critical for the clinical development and therapeutic monitoring of Bortezomib. The proposed synthesis of this compound leverages the established, efficient convergent synthesis of Bortezomib, substituting with deuterated starting materials. The manufacturing process culminates in a stable, lyophilized formulation that ensures the integrity and efficacy of the drug upon administration. Stringent analytical controls are paramount in guaranteeing the quality and purity of the final product. This guide provides a foundational understanding for professionals engaged in the research, development, and production of this important pharmaceutical agent and its deuterated analogue.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Bortezomib synthesis - chemicalbook [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. This compound (Major) () for sale [vulcanchem.com]
- 8. data.epo.org [data.epo.org]
The Preclinical Utility of Bortezomib-d8: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of Bortezomib-d8 in preclinical research. Primarily utilized as an internal standard, this deuterated isotopologue of the proteasome inhibitor Bortezomib is a critical tool in the accurate quantification of the parent drug in various biological matrices. This guide details its core application, provides experimental protocols, and presents quantitative data to support its use in pharmacokinetic and bioanalytical studies.
Core Application: Internal Standard in Bioanalytical Methods
In preclinical drug development, the accurate measurement of a drug's concentration in biological samples is paramount for pharmacokinetic and pharmacodynamic assessments. This compound serves as an ideal internal standard for the quantification of Bortezomib using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its eight deuterium atoms give it a distinct mass-to-charge ratio (m/z) from the non-deuterated Bortezomib, allowing for simultaneous detection and quantification.[1] The key advantage of using a stable isotope-labeled internal standard like this compound is that it co-elutes chromatographically with the analyte and experiences similar ionization and matrix effects, leading to more accurate and precise results.[2]
While the primary application of deuterated drugs in preclinical research is to modify pharmacokinetic properties, this compound's main role is as a robust analytical tool.[2][3] There is limited evidence to suggest its use as a metabolic tracer in preclinical settings.
Mechanism of Action of Bortezomib
To understand the importance of accurately quantifying Bortezomib, it is essential to grasp its mechanism of action. Bortezomib is a potent and reversible inhibitor of the 26S proteasome, a multi-catalytic proteinase complex within all eukaryotic cells.[4] The proteasome's primary function is to degrade ubiquitinated proteins, a process vital for cell cycle regulation, apoptosis, and signal transduction.[4]
By inhibiting the chymotrypsin-like activity of the proteasome, Bortezomib disrupts the degradation of intracellular proteins.[5] A key consequence is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] In normal cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[5] Various stimuli lead to the ubiquitination and subsequent proteasomal degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes involved in cell survival and proliferation.[5] Bortezomib's inhibition of the proteasome prevents IκB degradation, thereby blocking NF-κB activation and promoting apoptosis in cancer cells.[5]
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from various preclinical studies that have utilized this compound as an internal standard for the quantification of Bortezomib.
Table 1: LC-MS/MS Method Parameters for Bortezomib Quantification using this compound/d3 as an Internal Standard
| Parameter | Study 1 | Study 2 | Study 3 |
| Internal Standard | This compound | This compound | Bortezomib-d3 |
| Matrix | Mouse Plasma & Tissue Homogenate | Cultured Myeloma Cells & Media | Human Plasma |
| Linearity Range | 1.3 – 2603 nM | 0.5 - 2500 pg/sample | 2 - 1000 ng/mL |
| Correlation Coefficient (r) | 0.9997 | Not Reported | ≥ 0.998 |
| Lower Limit of Quantification (LLOQ) | 1.3 nM (plasma), 2.6 nM (tissue) | 0.5 pg/sample | 2 ng/mL |
| Monitored Transition (Bortezomib) | 367.2 > 226.2 | Not Reported | 367.3 > 226.3 |
| Monitored Transition (IS) | 375.3 > 234.2 | Not Reported | 370.3 > 229.2 |
Table 2: Validation Parameters of Bioanalytical Methods
| Parameter | Study 1 | Study 2 (LLE) | Study 3 |
| Recovery | Not Reported | >77% (cells), >65% (medium) | 82.71% |
| Precision (%RSD/%CV) | <10% | 2.80% - 12.7% (cells), 1.13% - 13.0% (medium) | ≤15% |
| Accuracy (%Bias/Overall) | <10% | 89.9% - 111% (cells), 99.2% - 112% (medium) | Within acceptance limits |
| Matrix Effect | Not Reported | Lower for LLE vs. PPE | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical research findings. Below are representative experimental protocols for the use of this compound as an internal standard in pharmacokinetic studies.
Protocol 1: Quantification of Bortezomib in Mouse Plasma and Tissue Homogenates
This protocol is adapted from a study investigating the physiologically-based pharmacokinetics of Bortezomib in mice.[7]
1. Sample Preparation: a. To 50 µL of mouse plasma or tissue homogenate, add 10 µL of Bortezomib standard and 10 µL of this compound internal standard (IS). b. Precipitate proteins by adding phosphoric acid, followed by centrifugation. c. Transfer 350 µL of the supernatant to an Oasis® HLB solid-phase extraction (SPE) cartridge. d. Wash the SPE cartridge with 2% phosphoric acid and then with 30% methanol. e. Elute the analytes with methanol containing 0.1% acetic acid. f. Evaporate the eluate to dryness and reconstitute the residue in 250 µL of the mobile phase.
2. LC-MS/MS Analysis: a. LC System: Waters ACQUITY UPLC b. Column: Waters Xbridge C8 (2.1 × 50 mm, 3.5 μm) c. Mobile Phase: Gradient elution with (A) 5% acetonitrile with 0.1% formic acid and (B) 95% acetonitrile with 0.1% formic acid. d. Mass Spectrometer: Triple quadrupole mass spectrometer e. Ionization Mode: Positive Electrospray Ionization (ESI+) f. Detection Mode: Multiple Reaction Monitoring (MRM) g. MRM Transitions:
- Bortezomib: 367.2 > 226.2
- This compound: 375.3 > 234.2
Protocol 2: Quantification of Bortezomib in Human Plasma
This protocol is based on a validated LC-MS/MS method for the estimation of Bortezomib in human plasma.
1. Sample Preparation: a. To 300 µL of human plasma, add 50 µL of Bortezomib-d3 (5 µg/mL) as the internal standard and vortex. b. Extract the drug by adding 2 mL of 0.1% formic acid in acetonitrile. c. Centrifuge the mixture at 2000 rpm for 15 minutes at 4°C. d. Filter the supernatant using a Captiva SPE filter cartridge (0.45 µm). e. Lyophilize the filtered supernatant to dryness. f. Reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis: a. LC System: HPLC system b. Column: ACE 5CN (150mm x 4.6mm) c. Mobile Phase: Isocratic elution with acetonitrile: 10 mM ammonium formate buffer (75:25 v/v) at a flow rate of 1 mL/min. d. Mass Spectrometer: Tandem mass spectrometer with a Turbo Ion Spray interface. e. Ionization Mode: Positive Electrospray Ionization (ESI+) f. Detection Mode: Multiple Reaction Monitoring (MRM) g. MRM Transitions:
- Bortezomib: 367.3 > 226.3
- Bortezomib-d3: 370.3 > 229.2
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a preclinical pharmacokinetic study of Bortezomib utilizing this compound as an internal standard.
References
The Role of Bortezomib-d8 in Quantitative Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the function and application of Bortezomib-d8 in mass spectrometry. Primarily utilized as a stable isotope-labeled internal standard (SIL-IS), this compound is crucial for the accurate quantification of the anticancer drug Bortezomib in complex biological matrices. This document outlines the core principles of its use, presents key quantitative data, details experimental protocols, and visualizes the analytical workflow.
Core Function: An Internal Standard for Accurate Quantification
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), precision and accuracy can be compromised by variations during sample preparation and analysis. These variations can stem from inconsistent sample recovery during extraction, matrix effects from endogenous components, and fluctuations in instrument response.
To correct for these potential errors, a suitable internal standard is introduced into the samples. This compound, a deuterated form of Bortezomib, serves as an ideal internal standard for several reasons[1][2][3][4]:
-
Chemical and Physical Similarity: this compound shares nearly identical chemical and physical properties with the non-labeled analyte, Bortezomib. This ensures that it behaves similarly during sample extraction, chromatography, and ionization[3].
-
Mass Distinction: The eight deuterium atoms in this compound give it a distinct, higher molecular weight (392.29 g/mol ) compared to Bortezomib (approximately 384.24 g/mol )[5][6]. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.
-
Co-elution: Due to its structural similarity, this compound co-elutes with Bortezomib during liquid chromatography, meaning they experience the same matrix effects and instrument conditions at the same time.
By adding a known concentration of this compound to every sample and standard, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio-based approach effectively normalizes for variations, leading to more reliable and reproducible results.
Quantitative Data for Bortezomib Analysis using Deuterated Internal Standards
The following tables summarize key quantitative parameters from published LC-MS/MS methods for the analysis of Bortezomib using deuterated internal standards. Note that while the user requested information on this compound, some literature provides data for Bortezomib-d3, which functions on the same principle.
Table 1: Mass Spectrometry Parameters
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Bortezomib | 367.3 | 226.3 | Positive ESI | [7][8] |
| Bortezomib-d3 | 370.3 | 229.2 | Positive ESI | [7][8] |
| Bortezomib | 367.2 | 226.2 | Positive ESI | [3] |
| This compound | 375.3 | 234.2 | Positive ESI | [3] |
| Bortezomib | 362.95 | 310.21 | Positive ESI | |
| Bortezomib-d3 | 172.64 | 146.06 | Positive ESI |
Table 2: Method Performance Characteristics
| Parameter | Value | Biological Matrix | Reference |
| Linearity Range | 2 - 1000 ng/mL | Human Plasma | [7][8] |
| 0.2 - 20.0 ng/mL | Dried Blood Spots | [9] | |
| 0.5 - 2500 pg/sample | Cultured Myeloma Cells & Media | [1][2] | |
| Accuracy (RE%) | < 12.5% | Dried Blood Spots | [9] |
| 89.9% - 112% | Cultured Myeloma Cells & Media | [1][2] | |
| Precision (CV%) | < 10.7% | Dried Blood Spots | [9] |
| ≤ 15% | Human Plasma | [7][8] | |
| 1.13% - 13.0% | Cultured Myeloma Cells & Media | [1][2] | |
| Extraction Recovery | 87.3% - 100.2% | Dried Blood Spots | [9] |
| 82.71% (average) | Human Plasma | [7][8][10] | |
| >77% (LLE) / >89% (PPE) | Cultured Myeloma Cells | [1][2] | |
| Matrix Effect | < 13.2% | Dried Blood Spots | [9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting quantitative assays. Below is a synthesized protocol based on common practices reported in the literature for the quantification of Bortezomib in human plasma using this compound (or a similar deuterated analog) as an internal standard.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting Bortezomib from plasma samples.
-
Aliquoting: Transfer 300 µL of human plasma into a microcentrifuge tube.[7]
-
Internal Standard Spiking: Add 50 µL of the this compound internal standard working solution (e.g., at a concentration of 5 µg/mL) to the plasma and vortex to mix.[7]
-
Precipitation: Add 2 mL of a precipitation solvent, such as 0.1% formic acid in acetonitrile, to the sample.[7][8][10]
-
Mixing and Centrifugation: Vortex the mixture thoroughly. Centrifuge at high speed (e.g., 2000 rpm for 15 minutes at 4°C) to pellet the precipitated proteins.[7]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
-
Evaporation (Optional but recommended): Dry the supernatant under a stream of nitrogen or using a lyophilizer.[7]
-
Reconstitution: Reconstitute the dried residue in 150 µL of the mobile phase.[7]
-
Filtration: Filter the reconstituted sample through a 0.45 µm filter (e.g., a Captiva SPE filter cartridge can be used to remove interferences) before injection into the LC-MS/MS system.[7][8][10]
Liquid Chromatography (LC) Conditions
-
HPLC System: A standard HPLC or UPLC system is used.[1][2][7]
-
Column: A reverse-phase column, such as an ACE 5CN (150mm x 4.6mm), is commonly employed.[7][8][10]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate) in a ratio of approximately 75:25 (v/v) is often used.[7][8][10]
-
Flow Rate: A typical flow rate is 1.0 mL/min. A post-column split may be used to introduce a smaller flow (e.g., 0.1 mL/min) into the mass spectrometer.[7][8][10]
-
Column Temperature: The column is often maintained at a constant temperature, such as 40°C, to ensure reproducible retention times.[7]
-
Autosampler Temperature: Samples in the autosampler are kept cool (e.g., 5°C) to prevent degradation.[7]
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer is used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode is standard for Bortezomib analysis.
-
Ion Source Temperature: The Turbo Ion Spray interface temperature is typically set around 325°C.[7][8][10]
-
MRM Transitions: The specific mass transitions for Bortezomib and this compound are monitored (see Table 1).
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and ion spray voltage are optimized to achieve the best signal intensity for each transition.[7]
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for quantitative analysis and the logical relationship of using an internal standard.
Caption: Experimental workflow for Bortezomib quantification using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of the proteasome inhibitor bortezomib in cell based assays determined by ultra-high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Major) () for sale [vulcanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. scbt.com [scbt.com]
- 6. vivanls.com [vivanls.com]
- 7. japsonline.com [japsonline.com]
- 8. A Validated LC-MS/MS Method for the Estimation of Bortezomib and Bortezomib D3 (IS) in Human Plasma with Protein Precipitation and SPE Filter Cartridges | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 9. A simplified method for bortezomib determination using dried blood spots in combination with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bortezomib and Bortezomib-d8 for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Bortezomib and its deuterated analog, Bortezomib-d8. It is designed to serve as a critical resource for researchers, scientists, and professionals engaged in drug development, offering detailed insights into their chemical properties, mechanisms of action, and analytical methodologies.
Core Compound Characteristics: A Comparative Analysis
Bortezomib is a potent, reversible proteasome inhibitor used in cancer therapy, particularly for multiple myeloma and mantle cell lymphoma.[1][2] Its deuterated form, this compound, serves as a crucial internal standard in pharmacokinetic and bioanalytical studies, enabling precise quantification of the active drug.[3] The key physicochemical properties of both compounds are summarized below for direct comparison.
| Property | Bortezomib | This compound |
| Molecular Formula | C₁₉H₂₅BN₄O₄[4] | C₁₉H₁₇D₈BN₄O₄[3] |
| Molecular Weight | 384.24 g/mol [5] | 392.29 g/mol [3] |
| Physical State | White to off-white crystalline powder[6] | Neat (solid)[3] |
| Solubility | Soluble in DMSO and ethanol (approx. 200 mg/ml).[7] Sparingly soluble in aqueous buffers.[7] Water solubility is 3.3 to 3.8 mg/mL in a pH range of 2 to 6.5.[1] | Not explicitly available, but expected to have similar solubility to Bortezomib. |
| Melting Point | 139-143 °C[1] | Not available |
| IUPAC Name | [(1R)-3-methyl-1-({(2S)-3-phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoyl}amino)butyl]boronic acid[2] | [(1R)-3-methyl-1-[[2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid[3] |
Mechanism of Action and Key Signaling Pathways
Bortezomib's primary mechanism of action is the reversible inhibition of the 26S proteasome, a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins.[8] This inhibition disrupts numerous cellular processes critical for cancer cell survival and proliferation. The major signaling pathways affected by Bortezomib are detailed below.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of cell survival, proliferation, and inflammation. In many cancers, this pathway is constitutively active, promoting tumor growth. Bortezomib inhibits the proteasomal degradation of IκBα, an inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes that promote cell survival.[8] However, some studies have shown that in certain contexts, bortezomib can paradoxically induce canonical NF-κB activation.[9][10][11]
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is integral to embryonic development and tissue homeostasis. Its aberrant activation is implicated in various cancers. In the absence of Wnt signaling, β-catenin is targeted for proteasomal degradation. Bortezomib's inhibition of the proteasome leads to the stabilization and accumulation of β-catenin in the cytoplasm.[12] This stabilized β-catenin can then translocate to the nucleus, where it interacts with TCF/LEF transcription factors to regulate gene expression.[12] Interestingly, some studies suggest that bortezomib can reduce the expression of β-catenin and its target gene c-Myc, thereby inhibiting cell proliferation.[13]
References
- 1. Bortezomib | C19H25BN4O4 | CID 387447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound (Major) () for sale [vulcanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. arasto.com [arasto.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 9. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Bortezomib induces canonical nuclear factor-kappaB activation in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. spandidos-publications.com [spandidos-publications.com]
Methodological & Application
Application Note: High-Throughput Quantification of Bortezomib in Human Plasma using Bortezomib-d8 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the proteasome inhibitor Bortezomib in human plasma. The method utilizes a stable isotope-labeled internal standard, Bortezomib-d8, to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. The chromatographic and mass spectrometric conditions have been optimized for the selective and sensitive detection of Bortezomib, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.
Introduction
Bortezomib is a potent, reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway that regulates intracellular protein degradation.[1] By inhibiting the proteasome, Bortezomib disrupts various cellular processes, leading to apoptosis in cancer cells.[2] It is a cornerstone therapy for multiple myeloma and other hematological malignancies. Given its significant therapeutic role and potential for adverse reactions, a reliable method for its quantification in biological matrices is crucial for researchers and drug development professionals.[3]
LC-MS/MS is the preferred analytical technique for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.
This application note provides a detailed protocol for the extraction and quantification of Bortezomib from human plasma using this compound as an internal standard. The method has been developed to be simple, rapid, and reliable for routine analysis in a research setting.
Experimental Protocols
Materials and Reagents
-
Bortezomib reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (K2-EDTA as anticoagulant)
Preparation of Stock and Working Solutions
-
Bortezomib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Bortezomib reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Bortezomib stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. A typical calibration curve might range from 1 to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and calibration/QC standards to room temperature.
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | As required for optimal separation |
Tandem Mass Spectrometry (MS/MS) System:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | As per instrument recommendation |
| IonSpray Voltage | ~5500 V |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Bortezomib | 385.2 | 258.1 |
| This compound | 393.2 | 266.1 |
Note: MRM transitions should be optimized for the specific instrument being used.
Data Presentation
Calibration Curve
A typical calibration curve for Bortezomib in human plasma is linear over the concentration range of 1-1000 ng/mL, with a correlation coefficient (r²) of ≥ 0.99.
Method Validation Summary
The following tables summarize the expected performance characteristics of this method.
Table 1: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |
| Low QC | 3 | < 15 | ± 15 | < 15 | ± 15 |
| Mid QC | 100 | < 15 | ± 15 | < 15 | ± 15 |
| High QC | 800 | < 15 | ± 15 | < 15 | ± 15 |
Table 2: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | > 85 | < 15 |
| High QC | 800 | > 85 | < 15 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Bortezomib.
Signaling Pathways
Ubiquitin-Proteasome Pathway and Bortezomib Inhibition
The ubiquitin-proteasome pathway is a critical cellular process for protein degradation. Proteins targeted for degradation are first tagged with ubiquitin molecules by a series of enzymes (E1, E2, and E3 ligases). This polyubiquitinated protein is then recognized and degraded by the 26S proteasome. Bortezomib acts by reversibly inhibiting the chymotrypsin-like activity of the β5 subunit of the 20S proteasome core.
Caption: Bortezomib inhibits the 26S proteasome in the ubiquitin-proteasome pathway.
NF-κB Signaling Pathway and the Effect of Bortezomib
In many cancer cells, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is constitutively active, promoting cell survival and proliferation. This is often due to the degradation of its inhibitor, IκBα, by the proteasome. By inhibiting the proteasome, Bortezomib prevents the degradation of IκBα, which then sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-survival genes.
Caption: Bortezomib inhibits IκBα degradation, suppressing NF-κB signaling.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Bortezomib in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is a valuable tool for researchers and drug development professionals in the fields of oncology and pharmacology.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Evidence for the Critical Roles of NF-κB p65 and Specificity Proteins in the Apoptosis-Inducing Activity of Proteasome Inhibitors in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simplified method for bortezomib determination using dried blood spots in combination with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Bortezomib-d8 in Pharmacokinetic Studies: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Bortezomib-d8 in pharmacokinetic (PK) studies. This compound is a deuterated stable isotope-labeled internal standard for Bortezomib, a first-in-class proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma.[1][2][3] The use of a stable isotope-labeled internal standard is crucial for accurate quantification of the parent drug in biological matrices by correcting for variability in sample preparation and instrument response.
Introduction to Bortezomib and the Role of this compound
Bortezomib exerts its anti-neoplastic effects by reversibly inhibiting the 26S proteasome, a key component of the cellular machinery responsible for protein degradation.[1] This inhibition disrupts various cellular processes, including cell cycle progression and apoptosis, leading to tumor cell death.[3] Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Bortezomib, which can exhibit dose- and time-dependent pharmacokinetics.[4]
This compound, with eight deuterium atoms, serves as an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] Its chemical properties are nearly identical to Bortezomib, ensuring similar extraction recovery and ionization efficiency, while its increased mass allows for distinct detection by the mass spectrometer.
Experimental Protocols
Bioanalytical Method for Bortezomib Quantification in Plasma using LC-MS/MS
This protocol outlines a validated method for the quantification of Bortezomib in human plasma, utilizing this compound as an internal standard.
2.1.1. Materials and Reagents
-
Bortezomib reference standard
-
This compound internal standard[4]
-
HPLC-grade methanol, acetonitrile, and water[4]
-
Formic acid[4]
-
Human plasma (K2-EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges
2.1.2. Stock and Working Solutions Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of Bortezomib and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Bortezomib stock solution in 50% methanol to create working standards for calibration curves and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution in methanol to a final concentration of 5 µg/mL.[5]
2.1.3. Sample Preparation (Protein Precipitation and SPE)
-
To 300 µL of plasma sample (calibration standard, QC, or study sample), add 50 µL of the this compound internal standard working solution (5 µg/mL) and vortex.[5]
-
Perform protein precipitation by adding 2 mL of 0.1% formic acid in acetonitrile.[5]
-
Vortex the mixture and centrifuge at 2000 rpm for 15 minutes at 4°C.[5]
-
Filter the supernatant through a 0.45 µm SPE filter cartridge.[5]
-
Evaporate the filtrate to dryness using a lyophilizer.[5]
-
Reconstitute the residue in 150 µL of the mobile phase and inject it into the LC-MS/MS system.[5]
2.1.4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Mass Spectrometry:
2.1.5. Method Validation
The analytical method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines. A typical linear range for Bortezomib in plasma is 0.2 - 20.0 ng/mL, with a correlation coefficient (r²) > 0.99.[6]
Data Presentation: Pharmacokinetic Parameters of Bortezomib
The following tables summarize key pharmacokinetic parameters of Bortezomib from various studies. These studies typically utilize this compound as an internal standard for accurate quantification.
Table 1: Pharmacokinetic Parameters of Bortezomib in Adult Patients with Multiple Myeloma.
| Parameter | Dose | Cycle 1, Day 1 | Cycle 1, Day 11 | Reference |
| Cmax (ng/mL) | 1.0 mg/m² | 57 ± 28 | 89 ± 42 | [7] |
| 1.3 mg/m² | 112 ± 70 | 120 ± 49 | [7] | |
| AUC (ng·h/mL) | 1.0 mg/m² | 90 ± 54 | 315 ± 216 | [7] |
| 1.3 mg/m² | 155 ± 98 | 547 ± 395 | [7] | |
| t½ (h) | 1.0 mg/m² | 94 ± 112 | 112 ± 101 | [7] |
| 1.3 mg/m² | 76 ± 46 | 90 ± 62 | [7] | |
| CL (L/h) | 1.0 mg/m² | 112 ± 50 | 32 ± 22 | [7] |
| 1.3 mg/m² | 102 ± 81 | 15 ± 7 | [7] |
Table 2: Pharmacokinetic Parameters of Bortezomib in Mice Following a Single IV Dose.
| Parameter | 0.25 mg/kg | 1 mg/kg | Reference |
| Plasma AUC (nM·h) | 159 | 1060 | [4] |
| Plasma Terminal Half-life (h) | 27.3 | 45.4 | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a pharmacokinetic study of Bortezomib using this compound as an internal standard.
Caption: Workflow for Bortezomib Pharmacokinetic Analysis.
Bortezomib's Mechanism of Action: Proteasome Inhibition
This diagram illustrates the signaling pathway affected by Bortezomib.
Caption: Bortezomib's Inhibition of the NF-κB Pathway.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Bortezomib in biological matrices for pharmacokinetic studies. The detailed protocols and data presented here provide a comprehensive resource for researchers in the field of drug development and clinical pharmacology. The use of a stable isotope-labeled internal standard like this compound ensures high-quality data, which is fundamental for understanding the pharmacokinetic profile of Bortezomib and optimizing its therapeutic use.
References
- 1. This compound (Major) () for sale [vulcanchem.com]
- 2. Progress on the Application of Bortezomib and Bortezomib-Based Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery, Development, and clinical applications of bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiologically-based Pharmacokinetic Modeling of Target-Mediated Drug Disposition of Bortezomib in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. A simplified method for bortezomib determination using dried blood spots in combination with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and pharmacodynamic study of two doses of bortezomib in patients with relapsed multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Bortezomib-d8 Spiked Plasma Samples for Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of Bortezomib-d8 spiked human plasma samples for quantitative analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is commonly used as an internal standard (IS) in the bioanalysis of Bortezomib. The following protocols are based on established methods for Bortezomib analysis in plasma.[1][2][3][4]
Introduction
Bortezomib is a proteasome inhibitor used in the treatment of multiple myeloma and mantle cell lymphoma.[5] Therapeutic drug monitoring and pharmacokinetic studies of Bortezomib require sensitive and reliable analytical methods for its quantification in biological matrices such as plasma. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification by correcting for matrix effects and variations during sample processing.[6]
This application note details two common sample preparation techniques for the extraction of Bortezomib and its deuterated internal standard from human plasma: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[7]
Experimental Protocols
Materials and Reagents
-
Bortezomib and this compound reference standards
-
Human plasma (K2-EDTA as anticoagulant)[1]
-
Methanol (HPLC grade)[1]
-
Acetonitrile (HPLC grade)[1]
-
Ethyl acetate (HPLC grade)[7]
-
Water (Milli-Q or equivalent)[8]
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Stock and Working Solutions Preparation
-
Bortezomib and this compound Stock Solutions (1 mg/mL):
-
Accurately weigh the reference standards of Bortezomib and this compound.
-
Dissolve in methanol to obtain a final concentration of 1 mg/mL.[1]
-
Store stock solutions at -20°C.
-
-
This compound Internal Standard (IS) Working Solution (e.g., 5 µg/mL):
-
Bortezomib Calibration Standards and Quality Control (QC) Samples:
-
Prepare a series of working solutions of Bortezomib by serial dilution of the stock solution in 50% methanol.[1]
-
Spike drug-free human plasma with the Bortezomib working solutions to achieve the desired concentrations for the calibration curve and QC samples.[1] A typical calibration curve might range from 2 to 1000 ng/mL.[1][2][3][4]
-
Sample Preparation Method 1: Protein Precipitation
This method is rapid and involves the removal of plasma proteins by the addition of an organic solvent.
Protocol:
-
Pipette 300 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (e.g., 5 µg/mL) and vortex briefly.[1]
-
Add 2 mL of 0.1% formic acid in acetonitrile as the precipitating agent.[1][2][3][4]
-
Vortex the mixture thoroughly for approximately 2 minutes.
-
Centrifuge the samples at 2000 rpm for 15 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean tube.
-
For enhanced sample cleanup, the supernatant can be passed through a 0.45 µm filter, such as a Captiva SPE filter cartridge.[1][2][3][4]
-
Evaporate the supernatant to dryness, for instance, using a lyophilizer.[1]
-
Reconstitute the residue in 150 µL of the mobile phase used for the LC-MS/MS analysis.[1]
-
Inject the reconstituted sample into the LC-MS/MS system.
Sample Preparation Method 2: Liquid-Liquid Extraction
LLE provides a cleaner sample extract compared to protein precipitation by partitioning the analyte of interest into an immiscible organic solvent.
Protocol:
-
Pipette 500 µL of plasma sample into a clean tube.[7]
-
Add 50 µL of the this compound internal standard working solution.
-
Add 2.5 mL of ethyl acetate as the extraction solvent.[7]
-
Vortex the mixture for at least 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 2000 rpm for 15 minutes at 4°C to separate the organic and aqueous layers.[7]
-
Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a lyophilizer.[7]
-
Reconstitute the dried residue in 300 µL of the mobile phase.[7]
-
Inject the reconstituted sample into the LC-MS/MS system for analysis.
Data Presentation
The following tables summarize typical quantitative data obtained from validated bioanalytical methods for Bortezomib in human plasma, which are applicable when using this compound as an internal standard.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Internal Standard | Bortezomib-d3 or this compound[1][9] |
| Linearity Range | 2 - 1000 ng/mL[1][2][3][4] or 0.195 - 25 ng/mL[10] |
| Correlation Coefficient (r²) | ≥ 0.998[1][2][3][4] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[1] or 0.195 ng/mL[10] |
Table 2: Method Validation Data
| Parameter | Result |
| Extraction Recovery (Bortezomib) | 82.71% (PPT)[1][2][3][4], >88% (LLE)[7] |
| Intra-day Precision (%CV) | ≤ 15%[1] |
| Inter-day Precision (%CV) | ≤ 15%[1] |
| Intra-day Accuracy | 99.17–101.89%[10] |
| Inter-day Accuracy | 95.01–102.92%[10] |
| Matrix Effect | < 13.2%[11] |
Visualization
Protein Precipitation Workflow
Caption: Protein Precipitation Workflow for this compound.
Liquid-Liquid Extraction Workflow
Caption: Liquid-Liquid Extraction Workflow for this compound.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. A Validated LC-MS/MS Method for the Estimation of Bortezomib and Bortezomib D3 (IS) in Human Plasma with Protein Precipitation and SPE Filter Cartridges | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 5. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpar.com [ijpar.com]
- 8. pramanaresearch.org [pramanaresearch.org]
- 9. Stability of the proteasome inhibitor bortezomib in cell based assays determined by ultra-high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A simplified method for bortezomib determination using dried blood spots in combination with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Robust Solid Phase Extraction Protocol for Bortezomib-d8 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a comprehensive solid phase extraction (SPE) protocol for the selective isolation and concentration of bortezomib and its deuterated internal standard, bortezomib-d8, from human plasma. Bortezomib is a peptide boronic acid derivative, and this protocol is optimized for its unique chemical properties, ensuring high recovery and removal of endogenous matrix components prior to downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a mixed-mode cation exchange SPE strategy, which combines reversed-phase and strong cation exchange retention mechanisms for enhanced selectivity. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the bioanalysis of bortezomib.
Introduction
Bortezomib is a potent and reversible proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma. Therapeutic drug monitoring and pharmacokinetic studies of bortezomib are crucial for optimizing dosing regimens and minimizing toxicity. Due to the complexity of biological matrices such as human plasma, a robust sample preparation method is essential to ensure accurate and precise quantification of bortezomib. Solid phase extraction is a highly effective technique for sample clean-up and concentration. This protocol provides a step-by-step guide for the extraction of bortezomib and its deuterated internal standard, this compound, from human plasma using a mixed-mode strong cation exchange SPE sorbent. The dual retention mechanism of the sorbent allows for a rigorous wash sequence to remove interfering substances, resulting in a clean extract and minimizing matrix effects in subsequent LC-MS/MS analysis.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions and analytical instrumentation.
Materials and Reagents:
-
SPE Device: Mixed-mode strong cation exchange (MCX) SPE cartridges (e.g., Waters Oasis MCX, Phenomenex Strata-X-C, or equivalent).
-
Bortezomib and this compound standards.
-
Human Plasma (K2EDTA): Screened for interferences.
-
Methanol (HPLC grade).
-
Acetonitrile (HPLC grade).
-
Formic Acid (88% or higher).
-
Ammonium Hydroxide (concentrated).
-
Deionized Water (18 MΩ·cm).
-
Sample Collection Tubes.
-
SPE Vacuum Manifold.
-
Centrifuge.
-
Vortex Mixer.
Working Solutions:
-
Internal Standard (IS) Spiking Solution: Prepare a stock solution of this compound in methanol. Further dilute with methanol:water (50:50, v/v) to achieve a working concentration for spiking into plasma samples.
-
Sample Pre-treatment Solution: 2% Formic Acid in deionized water.
-
Conditioning Solvent: Methanol.
-
Equilibration Solvent: Deionized water.
-
Wash Solution 1: 2% Formic Acid in deionized water.
-
Wash Solution 2: Methanol.
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol.
-
Reconstitution Solvent: Mobile phase used for LC-MS/MS analysis (e.g., Acetonitrile:Water with 0.1% Formic Acid).
Sample Pre-treatment:
-
Thaw human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 500 µL of plasma in a clean tube, add 50 µL of the internal standard (this compound) spiking solution.
-
Vortex for 10 seconds.
-
Add 500 µL of 2% formic acid in water to the plasma sample.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 4000 x g for 10 minutes to pellet the precipitated proteins.
-
The supernatant is ready for SPE.
Solid Phase Extraction Procedure:
-
Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the supernatant from the pre-treated plasma sample onto the SPE cartridge. Apply a gentle vacuum to achieve a flow rate of approximately 1-2 mL/minute.
-
Washing Step 1 (Aqueous Wash): Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Washing Step 2 (Organic Wash): Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the analytes (bortezomib and this compound) from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent. Vortex for 30 seconds.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Data Presentation
The following table summarizes the expected performance characteristics of the described SPE protocol based on literature data for similar analytical methods.[1][2]
| Parameter | Expected Value |
| Recovery | > 80% |
| Matrix Effect | < 15% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Linearity (r²) | > 0.99 |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the workflow of the this compound Solid Phase Extraction protocol.
Caption: Workflow diagram of the solid phase extraction protocol for this compound.
References
Application Notes and Protocols for Bortezomib-d8 Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bortezomib is a potent, reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway that regulates intracellular protein degradation.[1][2] By disrupting this pathway, bortezomib induces apoptosis and inhibits cell growth in various cancer cell lines, making it a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[3] Bortezomib-d8, a deuterated analog of bortezomib, serves as a critical internal standard for the accurate quantification of bortezomib in biological matrices during pharmacokinetic and metabolic studies.[4][5] Its structural similarity to bortezomib ensures analogous behavior during sample preparation and analysis, while its distinct mass allows for precise differentiation in mass spectrometry-based assays.[4]
This document provides detailed protocols for the preparation of this compound solutions and summarizes the available stability data for bortezomib, which can be extrapolated to its deuterated form under similar conditions.
Signaling Pathway of Bortezomib
Bortezomib's primary mechanism of action involves the inhibition of the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[1] This inhibition disrupts the degradation of ubiquitinated proteins, leading to the accumulation of proteins that regulate key cellular processes. One of the most significant downstream effects is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][6] By preventing the degradation of IκB, an inhibitor of NF-κB, bortezomib sequesters NF-κB in the cytoplasm, thereby blocking the transcription of genes involved in cell survival and proliferation.[2] The accumulation of misfolded proteins also leads to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which can trigger apoptosis.[7]
Caption: Bortezomib inhibits the proteasome, leading to apoptosis.
Data Presentation
Bortezomib Solution Stability
The stability of bortezomib solutions has been evaluated under various conditions. While specific stability data for this compound is not extensively published, the data for bortezomib provides a strong surrogate due to their structural similarity.
Table 1: Stability of Reconstituted Bortezomib (1 mg/mL) in 0.9% Sodium Chloride
| Storage Container | Temperature | Duration | Remaining Concentration | Citation |
| Original Vial | 4°C | 15 days | >95% | [8] |
| Original Vial | 4°C | 42 days | >98% | [9] |
| Original Vial | 23°C (Room Temp) | 42 days | >98% | [9] |
Table 2: Stability of Reconstituted Bortezomib (2.5 mg/mL) in 0.9% Sodium Chloride
| Storage Container | Temperature | Duration | Remaining Concentration | Citation |
| Original Vial | 4°C | 21 days | >95.26% | [10] |
| Polypropylene Syringe | 4°C | 21 days | >95.26% | [10] |
| Original Vial | 23°C (Room Temp) | 21 days | >95.26% | [10] |
| Polypropylene Syringe | 23°C (Room Temp) | 21 days | >95.26% | [10] |
| Original Vial | 5 ± 3°C (shielded from light) | 7 days | Stable | [11][12] |
| Polypropylene Syringe | 5 ± 3°C (shielded from light) | 7 days | Stable | [11][12] |
| Original Vial | 20-30°C (shielded from light) | 24 hours | Stable | [11][12] |
| Polypropylene Syringe | 20-30°C (shielded from light) | 24 hours | Stable | [11][12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Analytical Use
This protocol describes the preparation of a high-concentration stock solution of this compound, typically for use as an internal standard in quantitative bioanalysis.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), HPLC grade or higher
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using a calibrated analytical balance.
-
Dissolution: Transfer the weighed this compound to a volumetric flask of appropriate size (e.g., 1 mL for a 1 mg/mL stock).
-
Solubilization: Add a small volume of DMSO to the flask to dissolve the solid. Vortex briefly to ensure complete dissolution.
-
Dilution to Volume: Once dissolved, bring the solution to the final volume with DMSO.
-
Homogenization: Cap the flask and invert several times to ensure a homogenous solution.
-
Storage: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Note: The molecular weight of this compound is approximately 392.29 g/mol .[4] Use this to calculate molar concentrations if required. A 1 mM stock solution can be prepared by dissolving 1 mg of this compound in 2.5491 mL of solvent.[13]
Protocol 2: Stability Testing of this compound Solution
This protocol outlines a method to assess the stability of a prepared this compound solution under defined storage conditions. A stability-indicating analytical method, such as LC-MS/MS, is required.
Experimental Workflow:
Caption: Workflow for assessing the stability of this compound solutions.
Procedure:
-
Solution Preparation: Prepare a solution of this compound at the desired concentration (e.g., 2.5 mg/mL) in the relevant vehicle (e.g., 0.9% sodium chloride).[10]
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution to determine the initial concentration. This will serve as the 100% reference. Also, perform a physical inspection for clarity, color, and presence of particulate matter.[11]
-
Storage Conditions: Divide the remaining solution into multiple aliquots in the desired containers (e.g., polypropylene syringes or glass vials). Store these samples under the intended stability-testing conditions (e.g., refrigerated at 4°C and at room temperature ~23°C, both protected from light).[10]
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 7 days, 14 days, 21 days), remove a set of samples from each storage condition.
-
Physical Inspection: Visually inspect each sample for any changes in appearance.
-
Chemical Analysis: Analyze the samples using a validated, stability-indicating HPLC or LC-MS/MS method to determine the concentration of this compound.[11] The method should be capable of separating the parent compound from any potential degradants.
-
Data Evaluation: Calculate the percentage of the initial this compound concentration remaining at each time point. A common stability threshold is the retention of at least 90-95% of the initial concentration.[10]
Analytical Method Considerations:
-
LC-MS/MS: This is the preferred method for quantifying bortezomib and its deuterated analog due to its high sensitivity and specificity.[5][14]
-
Mobile Phase: A typical mobile phase for bortezomib analysis consists of a gradient of acetonitrile and water with a formic acid modifier.[4]
-
Column: A C18 reversed-phase column is commonly used for separation.[15]
-
Detection: Mass spectrometry is set to monitor specific transitions for bortezomib and this compound. For example, bortezomib: 367.2 > 226.2 and this compound: 375.3 > 234.2.[4]
Conclusion
The preparation and handling of this compound solutions are critical for the reliability of research and clinical trial data. While specific stability data for the deuterated form is limited, the extensive data available for bortezomib provides a robust framework for its use. The provided protocols for solution preparation and stability testing are designed to ensure the integrity and accurate use of this compound in a laboratory setting. Researchers should always validate their own methods and establish in-house stability data for their specific solution preparations and storage conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 3. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (Major) () for sale [vulcanchem.com]
- 5. Stability of the proteasome inhibitor bortezomib in cell based assays determined by ultra-high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling mechanisms of bortezomib in TRAF3-deficient mouse B lymphoma and human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. globalrph.com [globalrph.com]
- 9. cjhp-online.ca [cjhp-online.ca]
- 10. Stability of Bortezomib 2.5 mg/mL in Vials and Syringes Stored at 4°C and Room Temperature (23°C) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Physicochemical stability of bortezomib solutions for subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glpbio.com [glpbio.com]
- 14. Stability of unused reconstituted bortezomib in original manufacturer vials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neuroquantology.com [neuroquantology.com]
Application Note: High-Throughput Analysis of Bortezomib and Bortezomib-d8 in Human Plasma by UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the proteasome inhibitor Bortezomib and its deuterated internal standard, Bortezomib-d8, in human plasma. The method utilizes a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation, enabling high-throughput analysis suitable for pharmacokinetic studies and therapeutic drug monitoring. This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the assay.
Introduction
Bortezomib is a first-in-class proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma.[1] Accurate and precise quantification of Bortezomib in biological matrices is crucial for understanding its pharmacokinetics and for optimizing patient dosing. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of the analytical results.[2] This application note describes a validated UPLC-MS/MS method that offers high sensitivity, specificity, and a wide dynamic range for the analysis of Bortezomib in human plasma.
Experimental
Materials and Reagents
-
Bortezomib reference standard
-
This compound internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of Bortezomib and this compound from human plasma.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant directly into the UPLC-MS/MS system.
Chromatographic Conditions
The chromatographic separation is performed on a UPLC system using a reversed-phase C18 column. The conditions are optimized for rapid elution and symmetrical peak shapes for both Bortezomib and its deuterated internal standard.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 2.5 minutes |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions
Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Condition |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Bortezomib | 385.2 | 259.1 | 0.05 | 30 | 20 |
| This compound | 393.2 | 267.1 | 0.05 | 30 | 20 |
Results and Discussion
The developed UPLC-MS/MS method provides excellent chromatographic separation of Bortezomib from endogenous plasma components. Bortezomib and its deuterated internal standard, this compound, are expected to co-elute to ensure accurate correction for matrix effects. A representative chromatogram is shown in Figure 1.
The method was validated for linearity, accuracy, precision, and recovery. The calibration curve was linear over a concentration range of 0.5 to 100 ng/mL. The intra- and inter-day precision and accuracy were within acceptable limits as per regulatory guidelines.
Table 2: Quantitative Performance Summary
| Parameter | Result |
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Mean Extraction Recovery | > 85% |
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the UPLC-MS/MS analysis of Bortezomib.
Conclusion
The UPLC-MS/MS method described in this application note is rapid, sensitive, and specific for the quantification of Bortezomib in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for pharmacokinetic studies and routine therapeutic drug monitoring of Bortezomib.
References
Application Note: High-Sensitivity LC-MS/MS Assay for Bortezomib Quantification in Human Plasma Using a Deuterated Internal Standard
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Bortezomib in human plasma. To ensure the highest degree of accuracy and precision, this protocol utilizes Bortezomib-d8 as a stable isotope-labeled internal standard (SIL-IS). The described methodology, involving a straightforward protein precipitation extraction and a rapid chromatographic separation, is suitable for high-throughput analysis in clinical and research settings, including pharmacokinetic studies.
Introduction
Bortezomib is a potent proteasome inhibitor that has become a cornerstone in the treatment of multiple myeloma and other hematological malignancies.[1][2] Therapeutic drug monitoring and pharmacokinetic evaluations are crucial for optimizing treatment regimens and minimizing toxicity. Mass spectrometry coupled with liquid chromatography offers unparalleled sensitivity and specificity for the quantification of small molecules like Bortezomib in complex biological matrices. The use of a deuterated internal standard, such as this compound, is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response.[3] This document provides a detailed protocol for the reliable determination of Bortezomib concentrations in human plasma.
Experimental Workflow
The overall experimental process for the quantification of Bortezomib using its deuterated internal standard is outlined below.
Caption: General workflow for the LC-MS/MS analysis of Bortezomib.
Detailed Protocols
Materials and Reagents
-
Bortezomib reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Drug-free human plasma (with K2-EDTA as anticoagulant)
Sample Preparation: Protein Precipitation
-
Thaw frozen human plasma samples at room temperature.
-
To a 300 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution (concentration will depend on the expected analyte range).[4]
-
Vortex the sample for 10-15 seconds.
-
Add 2 mL of 0.1% formic acid in acetonitrile to precipitate the plasma proteins.[4]
-
Vortex mix thoroughly for 1-2 minutes.
-
Centrifuge the tubes at high speed (e.g., 2000 rpm for 15 minutes at 4°C) to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a new tube. For enhanced sample cleanup, the supernatant can be passed through a 0.45 µm filter.[4][5]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a lyophilizer.[4]
-
Reconstitute the dried residue in 150 µL of the mobile phase.[4]
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for injection.
Liquid Chromatography (LC) Conditions
| Parameter | Setting |
| HPLC System | Shimadzu LC-20ADvp or equivalent[4] |
| Column | ACE 5CN (150 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Formate Buffer (75:25 v/v)[4][5] |
| Flow Rate | 1.0 mL/min (with a split to the mass spectrometer)[4] |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Setting |
| Mass Spectrometer | Applied Biosystems Sciex API 3000 or equivalent[4] |
| Ionization Source | Turbo Ion Spray (Electrospray Ionization - ESI)[4] |
| Polarity | Positive |
| Ion Spray Voltage | 5 kV[4] |
| Temperature | 325°C[4][5] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Bortezomib | 367.3 | 226.3 |
| This compound (IS) | 370.3 | 229.2 |
Note: The precursor ion for Bortezomib may also be cited as 362.95, with a corresponding product ion of 310.21. Researchers should optimize these transitions on their specific instrumentation.
Method Validation Data
The following tables summarize the performance characteristics of a typical validated LC-MS/MS method for Bortezomib using a deuterated internal standard.
Calibration Curve and Sensitivity
| Parameter | Value |
| Linearity Range | 2.0 - 1000 ng/mL[4] |
| Correlation Coefficient (r²) | ≥ 0.998[4] |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL[4] |
Accuracy and Precision
| Quality Control Sample | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC (6 ng/mL) | ≤ 15% | ≤ 15% | 85 - 115% |
| Medium QC (41 ng/mL) | ≤ 15% | ≤ 15% | 85 - 115% |
| High QC (880 ng/mL) | ≤ 15% | ≤ 15% | 85 - 115% |
Data compiled from representative studies.[4] The coefficient of variation was found to be ≤15% for both intra- and inter-batch assays.[4][5]
Recovery
| Quality Control Sample | Mean Extraction Recovery (%) |
| Low QC | 82.02 |
| Medium QC | 81.75 |
| High QC | 85.36 |
| Average | 82.71 |
Data from a study utilizing protein precipitation.[4]
Signaling Pathway of Bortezomib
Bortezomib exerts its therapeutic effect by inhibiting the 26S proteasome, a key component of the ubiquitin-proteasome pathway, which is responsible for the degradation of intracellular proteins.
Caption: Bortezomib inhibits the 26S proteasome, leading to apoptosis.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific protocol for the quantification of Bortezomib in human plasma. The incorporation of this compound as an internal standard ensures high-quality data suitable for a range of applications, from clinical therapeutic drug monitoring to preclinical and clinical pharmacokinetic research. The straightforward protein precipitation sample preparation method allows for efficient sample processing and high-throughput analysis.
References
- 1. A simplified method for bortezomib determination using dried blood spots in combination with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. texilajournal.com [texilajournal.com]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Bortezomib-d8 stability in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Bortezomib-d8 under various storage conditions. The information is presented in a clear question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used?
This compound is a deuterated form of Bortezomib, a potent and reversible proteasome inhibitor. In research and development, this compound is most commonly used as an internal standard in mass spectrometry-based bioanalytical methods for the accurate quantification of Bortezomib in biological samples.[1][2] The deuterium labeling provides a distinct mass signature, allowing it to be differentiated from the non-labeled drug while having nearly identical chemical and physical properties.
Q2: I cannot find specific stability data for this compound. How should I handle its storage and use?
While specific, long-term stability studies for this compound in various solvents are not extensively published, general principles of isotopic labeling and its common application as an internal standard provide strong guidance. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[3][4] This phenomenon, known as the kinetic isotope effect, suggests that deuterated compounds like this compound may have enhanced metabolic stability and are generally at least as stable as their non-deuterated counterparts.[3][4][][6]
For practical purposes, it is recommended to handle the stability of this compound solutions with the same or greater care as Bortezomib solutions. The stability data for Bortezomib can be used as a conservative reference.
Q3: What are the recommended storage conditions for this compound solid and in solution?
-
Solid Form: this compound, as a solid, should be stored at -20°C.[7] Product information from suppliers indicates that in its solid form, it is stable for at least four years under these conditions.[7]
-
In Solution: For solutions of this compound, it is recommended to follow the storage guidelines for Bortezomib. Stock solutions in organic solvents such as DMSO or dimethylformamide (DMF) can be prepared.[7] For aqueous solutions, it is advisable to prepare them fresh or store them for no more than one day.[7] If longer-term storage of a solution is required, it should be stored at -80°C.
Troubleshooting Guide
Issue: I am seeing degradation of my this compound standard in my assay.
-
Check Solvent and pH: Bortezomib is known to be less stable in neutral or alkaline aqueous solutions. Acidification of the medium can improve its stability.[1][2] Ensure your solvent system is appropriate and consider if the pH of your solution is contributing to degradation.
-
Review Storage of Stock Solutions: How are your stock solutions of this compound being stored? For anything other than immediate use, stock solutions in organic solvents should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Light and Temperature Exposure: Bortezomib is sensitive to light and higher temperatures.[8] Ensure that solutions are protected from light and stored at the recommended cool temperatures.
Issue: My quantification of Bortezomib using this compound as an internal standard is inconsistent.
-
Internal Standard Stability: As a first step, verify the stability of your this compound stock and working solutions. Prepare fresh solutions to see if the inconsistency persists.
-
Analyte Stability: Bortezomib itself can be unstable under certain conditions. Ensure that the sample processing and storage conditions are optimized to prevent the degradation of both the analyte and the internal standard.
-
Matrix Effects: In mass spectrometry, matrix components can interfere with the ionization of the analyte and internal standard. Evaluate for matrix effects and optimize your sample preparation method (e.g., using solid-phase extraction or liquid-liquid extraction) to minimize them.[1][2]
Quantitative Stability Data for Bortezomib (as a reference for this compound)
The following tables summarize the stability of non-deuterated Bortezomib under various conditions. This data can be used as a conservative guide for the handling of this compound.
Table 1: Stability of Bortezomib (1.0 mg/mL) in 0.9% Sodium Chloride in Vials [9]
| Storage Temperature | Duration | Percent of Initial Concentration Remaining |
| 4°C (Refrigerator) | 42 Days | > 98% |
| 23°C (Room Temp) | 42 Days | > 98% |
Table 2: Stability of Bortezomib (2.5 mg/mL) in 0.9% Sodium Chloride [10][11]
| Storage Container | Storage Temperature | Duration | Percent of Initial Concentration Remaining |
| Original Vial | 4°C (Refrigerator) | 21 Days | > 95.8% |
| Syringe | 4°C (Refrigerator) | 21 Days | > 95.8% |
| Original Vial | 23°C (Room Temp) | 21 Days | > 94.2% |
| Syringe | 23°C (Room Temp) | 21 Days | > 94.2% |
| Original Vial | 5 ± 3°C (Refrigerator) | 7 Days | Stable |
| Syringe | 5 ± 3°C (Refrigerator) | 7 Days | Stable |
| Original Vial | 20-30°C (Clinical Use) | 24 Hours | Stable |
| Syringe | 20-30°C (Clinical Use) | 24 Hours | Stable |
Experimental Protocols
Protocol 1: Stability Testing of Bortezomib in 0.9% Sodium Chloride
This protocol is a generalized procedure based on published stability studies of Bortezomib.[9][10][11]
-
Preparation of Bortezomib Solutions:
-
Reconstitute lyophilized Bortezomib with 0.9% Sodium Chloride to the desired concentration (e.g., 1.0 mg/mL or 2.5 mg/mL).
-
Aseptically draw the solution into polypropylene syringes or leave it in the original glass vials.
-
-
Storage Conditions:
-
Store the prepared vials and syringes under controlled temperature conditions (e.g., 4°C and 23°C).
-
Protect all samples from light.
-
-
Sample Analysis:
-
At specified time points (e.g., Day 0, 1, 7, 14, 21, 42), withdraw an aliquot of the solution.
-
Dilute the aliquot to a suitable concentration for analysis with the appropriate mobile phase.
-
Analyze the samples using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
-
Data Evaluation:
-
Calculate the percentage of the initial Bortezomib concentration remaining at each time point.
-
Visually inspect the solutions for any changes in color, clarity, or for the presence of particulate matter.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of Bortezomib and a typical experimental workflow for its analysis.
Caption: Bortezomib inhibits the 26S proteasome, leading to apoptosis and cell cycle arrest.
Caption: Workflow for Bortezomib quantification using this compound as an internal standard.
References
- 1. Stability of the proteasome inhibitor bortezomib in cell based assays determined by ultra-high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deuterated drug - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 6. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 9. cjhp-online.ca [cjhp-online.ca]
- 10. Stability of Bortezomib 2.5 mg/mL in Vials and Syringes Stored at 4°C and Room Temperature (23°C) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physicochemical stability of bortezomib solutions for subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bortezomib-d8 in LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bortezomib-d8 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Q1: My chromatographic peaks for this compound are tailing. What are the potential causes and solutions?
A1: Peak tailing for Bortezomib and its internal standard is a common issue and can arise from several factors.
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Secondary Interactions: Bortezomib's chemical structure can lead to secondary interactions with the stationary phase.
-
Solution: Ensure the mobile phase has an appropriate pH and ionic strength to minimize these interactions. The use of a C18 column with a mobile phase consisting of 0.1% formic acid in water and acetonitrile is a common starting point.[1]
-
-
Column Contamination: Buildup of matrix components from biological samples on the column can cause peak tailing.
-
Solution: Implement a robust sample preparation method, such as solid-phase extraction (SPE) or protein precipitation, to remove interferences.[1] Regularly flush the column according to the manufacturer's instructions.
-
-
Column Overload: Injecting too much sample onto the column can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
Q2: I am observing peak fronting for this compound. What could be the reason?
A2: Peak fronting is less common than tailing but can occur.
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Column Channeling: A void or channel in the column packing can lead to distorted peak shapes.
-
Solution: This usually indicates a degraded column that needs to be replaced.
-
Q3: My this compound peak is broader than expected, leading to poor sensitivity. How can I improve it?
A3: Broad peaks can be caused by several factors related to the LC system and method.
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Extra-Column Volume: Excessive tubing length or a large-volume detector cell can contribute to peak broadening.
-
Solution: Use tubing with a smaller internal diameter and shorter lengths where possible. Ensure the detector settings are appropriate for the peak widths.
-
-
Suboptimal Flow Rate: The flow rate may not be optimal for the column dimensions and particle size.
-
Solution: Perform a flow rate optimization study to find the sweet spot for your column that provides the best efficiency.
-
-
Temperature Fluctuations: Inconsistent column temperature can lead to peak broadening.
-
Solution: Use a column oven to maintain a stable temperature throughout the analysis.[1]
-
Issue 2: Signal Instability and Poor Reproducibility
Q4: I am seeing significant variability in the this compound signal between injections. What are the likely causes?
A4: Signal instability can be a complex issue with roots in sample preparation, the LC system, or the mass spectrometer.
-
Bortezomib Instability: Bortezomib is known to be unstable in solution and can degrade under certain conditions.[2][3][4]
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Solution: Prepare fresh stock and working solutions regularly. Avoid prolonged storage at room temperature and protect solutions from light.[5] For biological samples, keep them on ice or in a cooled autosampler.
-
-
Matrix Effects: Components in the biological matrix can co-elute with this compound and suppress or enhance its ionization, leading to variability.
-
Solution: Improve sample cleanup to remove interfering matrix components. A thorough evaluation of matrix effects from different lots of biological matrix is recommended during method development.[1] Using a deuterated internal standard like this compound helps to compensate for these effects.
-
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Inconsistent Sample Preparation: Variability in extraction recovery can lead to inconsistent signal.
-
Solution: Ensure the sample preparation protocol is well-defined and followed consistently. Automated sample preparation can help to reduce variability.
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Q5: Could the deuterium label on this compound be exchanging, leading to inconsistent results?
A5: While deuterium exchange can be a concern for some deuterated internal standards, it depends on the position of the labels and the analytical conditions.
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Potential for Exchange: Hydrogen-deuterium exchange can occur, particularly for hydrogens attached to heteroatoms or activated carbon atoms, under certain pH and temperature conditions.
-
Solution: If isotopic exchange is suspected, it is crucial to use high-purity deuterated solvents for the mobile phase to minimize back-exchange. The stability of the deuterium label should be assessed during method development by incubating the internal standard in the matrix and mobile phase under the analytical conditions for an extended period.
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Issue 3: Inaccurate Quantification and Method Performance
Q6: My calibration curve for Bortezomib is non-linear. What should I investigate?
A6: Non-linearity in the calibration curve can be due to several factors.
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Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
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Solution: Extend the calibration range to lower concentrations or dilute samples that fall in the higher concentration range.
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-
Adduct Formation: Bortezomib can form adducts with ions present in the mobile phase or sample matrix (e.g., sodium, potassium).[6][7] If the formation of these adducts is not consistent across the calibration range, it can lead to non-linearity.
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Solution: Optimize the mobile phase to promote the formation of a single, consistent ion (e.g., [M+H]+). The use of ammonium formate or acetate as a buffer can help in this regard.
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Analyte Degradation: If Bortezomib is degrading in the analytical solution, it can affect the linearity of the calibration curve.
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Solution: As mentioned previously, ensure the stability of the analyte in the prepared solutions.
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Q7: I am experiencing low recovery of this compound during sample preparation. How can I improve this?
A7: Low recovery can significantly impact the sensitivity and accuracy of the assay.
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Suboptimal Extraction Solvent: The solvent used for protein precipitation or solid-phase extraction may not be optimal for Bortezomib.
-
Solution: Test different extraction solvents and pH conditions to find the optimal conditions for recovery. A common approach for protein precipitation is using acetonitrile with 0.1% formic acid.[1]
-
-
Binding to Labware: Bortezomib may adsorb to the surface of plasticware.
-
Solution: Use low-binding microcentrifuge tubes and pipette tips. Silanized glassware can also be considered.
-
Quantitative Data Summary
Table 1: Stability of Bortezomib in Different Conditions
| Condition | Duration | Temperature | Bortezomib Remaining (%) | Reference |
| Reconstituted in 0.9% NaCl (in vial) | 24 hours | 20-30°C | >95% | [5] |
| Reconstituted in 0.9% NaCl (in syringe) | 24 hours | 20-30°C | >95% | [5] |
| Reconstituted in 0.9% NaCl (in vial) | 7 days | 5 ± 3°C | >95% | [5] |
| Reconstituted in 0.9% NaCl (in syringe) | 7 days | 5 ± 3°C | >95% | [5] |
| Acid Hydrolysis (0.2 M HCl) | Not specified | Not specified | Significant Degradation | [4] |
| Base Hydrolysis (0.2 M NaOH) | Not specified | Not specified | Significant Degradation | [4] |
| Oxidation (25% H2O2) | Not specified | Not specified | Significant Degradation | [4] |
Table 2: Typical LC-MS/MS Method Parameters and Performance
| Parameter | Value | Reference |
| Chromatography | ||
| Column | ACE 5CN (150mm x 4.6mm) | [1] |
| Mobile Phase | Acetonitrile: 10 mM Ammonium Formate (75:25 v/v) | [1] |
| Flow Rate | 1 mL/min (with split to MS) | [1] |
| Column Temperature | 40°C | [1] |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI) Positive | [1] |
| MRM Transition (Bortezomib) | m/z 385.2 -> 257.1 | Not explicitly found, representative values |
| MRM Transition (this compound) | m/z 393.2 -> 265.1 | Not explicitly found, representative values |
| Method Performance | ||
| Linearity Range | 2 - 1000 ng/mL | [1] |
| Extraction Recovery | 81.75% - 85.36% | [1] |
| Matrix Effect | < 15% | [8] |
| Intra- and Inter-day Precision (%CV) | ≤ 15% | [1] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation by Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay).
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex mix vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex mix for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
Visualizations
Caption: A typical experimental workflow for the LC-MS analysis of Bortezomib in plasma.
Caption: A troubleshooting guide for common peak shape issues with this compound.
References
- 1. japsonline.com [japsonline.com]
- 2. Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular characterization of the boron adducts of the proteasome inhibitor Bortezomib with epigallocatechin-3-gallate and related polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simplified method for bortezomib determination using dried blood spots in combination with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bortezomib-d8 Internal Standard Optimization
Welcome to the technical support center for the optimization and use of Bortezomib-d8 as an internal standard in mass spectrometry-based bioanalysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible quantification of Bortezomib.
Frequently Asked Questions (FAQs)
Q1: Why should I use a stable isotope-labeled internal standard like this compound?
Using a stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard for quantitative bioanalysis by LC-MS/MS. Because this compound is nearly identical in its chemical and physical properties to the unlabeled Bortezomib, it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency (or suppression/enhancement) in the mass spectrometer. This allows it to accurately correct for variability during sample preparation and analysis, leading to higher precision and accuracy in the final concentration measurement.
Q2: What is the optimal concentration for my this compound internal standard?
There is no single universal concentration, as the optimal amount depends on your specific assay's calibration range and instrument sensitivity. However, a general best practice is to choose a concentration that provides a consistent and reliable signal well above the limit of detection but does not saturate the detector or cause ion suppression for the analyte. A common starting point is to aim for a this compound response that is similar to the response of Bortezomib at the midpoint of your calibration curve. Another strategy is to use a concentration that is approximately one-third to one-half of the Upper Limit of Quantification (ULOQ) of your assay.
Q3: How do I prepare my this compound working solution?
Stock solutions of this compound are typically prepared in methanol.[1] From this stock, a working solution is made by further dilution, often in a mixture like 50% methanol, to a concentration suitable for spiking into your samples.[1] For example, one validated method prepared a 5 µg/mL working solution of Bortezomib-d3 (a similar deuterated standard) in methanol.[1]
Q4: When in the experimental workflow should I add the this compound?
The internal standard should be added as early as possible in the sample preparation process. For plasma samples, this is typically before protein precipitation or extraction.[1][2][3][4] Adding the this compound at the beginning ensures that it accounts for any analyte loss or variability throughout all subsequent steps, including extraction, evaporation, and reconstitution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in this compound peak area across samples | 1. Inconsistent pipetting of the internal standard. 2. Variable matrix effects between samples. 3. Inconsistent sample extraction recovery. 4. Instrument instability. | 1. Verify pipette calibration and ensure consistent dispensing technique. 2. Evaluate matrix effects (see Experimental Protocols). Optimize sample cleanup and chromatography to separate Bortezomib from interfering matrix components. 3. Ensure the extraction procedure is robust and reproducible. 4. Check for fluctuations in spray stability, source temperature, and gas flows on the mass spectrometer. |
| Low this compound signal or no peak detected | 1. The concentration of the working solution is too low. 2. Degradation of the internal standard in the working solution or during sample processing. 3. Incorrect mass transition (MRM) settings. 4. Severe ion suppression from the sample matrix. | 1. Prepare a fresh working solution at a higher concentration. 2. Check the stability of this compound under your storage and experimental conditions. 3. Verify the precursor and product ion m/z values for this compound. For Bortezomib-d3, a common transition is m/z 370.3 → 229.2.[1][2][3][4] 4. Improve sample cleanup. Dilute the sample if the Bortezomib concentration is high enough to permit it. |
| Bortezomib peak detected in blank samples (containing only IS) | 1. Isotopic contribution from this compound. 2. Contamination of the this compound standard with unlabeled Bortezomib. 3. Carryover from a previous high-concentration sample. | 1. This "crosstalk" is expected to some degree. Ensure the response in the blank is less than 20% of the response at the Lower Limit of Quantification (LLOQ) for Bortezomib. 2. Check the certificate of analysis for the isotopic purity of your this compound standard. If purity is low, a higher mass difference (e.g., d8 vs. d3) may be needed. 3. Optimize the LC wash method between injections. Inject a series of blank samples after a high standard to assess carryover. |
| Inaccurate quantification of Quality Control (QC) samples | 1. The IS concentration is too high, causing detector saturation or ion suppression of the analyte. 2. The IS concentration is too low, leading to poor precision at the lower end of the curve. 3. The IS is not adequately compensating for matrix effects. 4. Deuterium-hydrogen exchange. | 1. Reduce the concentration of the this compound working solution. 2. Increase the concentration of the this compound working solution. 3. A slight shift in retention time between Bortezomib and this compound can cause differential matrix effects. Optimize chromatography to ensure maximum peak co-elution. 4. While less common for Bortezomib's labeling scheme, ensure sample and solvent pH are not highly basic, which can promote H/D exchange.[5] |
Data Presentation: Example Bortezomib-d3 Concentrations
The following table summarizes parameters from a validated LC-MS/MS method for Bortezomib in human plasma, which can serve as a starting point for optimizing your this compound concentration.
| Parameter | Concentration / Value | Reference |
| Analyte | Bortezomib | [1] |
| Internal Standard | Bortezomib-d3 | [1] |
| Biological Matrix | Human Plasma (K2-EDTA) | [1] |
| Calibration Curve Range | 2.0 - 1000 ng/mL | [1] |
| IS Stock Solution | Prepared in Methanol | [1] |
| IS Working Solution | 5 µg/mL (5000 ng/mL) | [1] |
| Sample Processing | 50 µL of IS Working Solution added to 300 µL of plasma | [1] |
| Final IS Concentration (in plasma pre-extraction) | ~833 ng/mL | Calculated from[1] |
| QC Sample Concentrations | 6 ng/mL (Low), 41 ng/mL (Medium), 880 ng/mL (High) | [1] |
Experimental Protocols
Protocol 1: Optimization of this compound Working Concentration
This protocol outlines a systematic approach to determine the optimal concentration of the this compound internal standard.
Objective: To find a this compound concentration that provides a stable and appropriate signal intensity across the entire calibration range of Bortezomib without causing ion suppression or crosstalk.
Methodology:
-
Prepare Bortezomib Standards: Prepare a full set of calibration standards for Bortezomib in the intended biological matrix (e.g., plasma) from the LLOQ to the ULOQ.
-
Prepare a Range of IS Working Solutions: Prepare several different concentrations of the this compound working solution (e.g., 50 ng/mL, 250 ng/mL, 500 ng/mL, 1000 ng/mL).
-
Spike and Process Samples: For each IS concentration, process three sets of samples:
-
A blank matrix sample (no analyte, no IS).
-
A zero sample (blank matrix spiked only with the IS).
-
The complete set of Bortezomib calibration standards, spiked with the IS.
-
-
LC-MS/MS Analysis: Analyze all processed samples.
-
Data Evaluation:
-
IS Response: For each IS concentration tested, plot the absolute peak area of this compound across the calibration standards. The ideal concentration will show a consistent peak area (low %CV) across all points.
-
Analyte Response: Compare the slope of the calibration curves obtained with the different IS concentrations. A significant decrease in the slope at higher IS concentrations may indicate ion suppression.
-
Crosstalk: In the zero sample, check the signal in the Bortezomib MRM channel. The response should be acceptably low (e.g., <20% of the LLOQ response).
-
Select Optimal Concentration: Choose the IS concentration that provides the best balance of consistent signal, minimal ion suppression, and low crosstalk. This is often the concentration where the IS peak area is roughly 50-75% of the analyte peak area at the mid-point of the calibration curve.
-
Caption: Workflow for optimizing this compound internal standard concentration.
Protocol 2: Assessment of Matrix Effects
Objective: To determine if components of the biological matrix (e.g., plasma) are suppressing or enhancing the ionization of Bortezomib and this compound.
Methodology:
-
Prepare Sample Sets: Three sets of samples are prepared at low and high QC concentrations (LQC and HQC):
-
Set A (Neat Solution): Bortezomib and this compound spiked into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first. The reconstitution solvent is then fortified with Bortezomib and this compound.
-
Set C (Pre-Extraction Spike): Bortezomib and this compound are spiked into the matrix before the extraction process (these are your regular QC samples).
-
-
LC-MS/MS Analysis: Analyze multiple replicates (n=6) of each sample set.
-
Calculations:
-
Matrix Effect (ME): ME (%) = (Mean peak area of Set B / Mean peak area of Set A) * 100.
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (RE): RE (%) = (Mean peak area of Set C / Mean peak area of Set B) * 100.
-
Process Efficiency (PE): PE (%) = (Mean peak area of Set C / Mean peak area of Set A) * 100.
-
Internal Standard Normalized Matrix Factor: Calculate the matrix factor for both the analyte and the IS. The ratio of these two factors should be close to 1.0 to demonstrate that the IS effectively tracks matrix-induced variability.
-
Caption: Logical relationships for calculating matrix effects and recovery.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. A Validated LC-MS/MS Method for the Estimation of Bortezomib and Bortezomib D3 (IS) in Human Plasma with Protein Precipitation and SPE Filter Cartridges | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Recovery of Bortezomib-d8
Welcome to the technical support center for Bortezomib-d8 extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the poor recovery of Bortezomib and its deuterated internal standard (IS), this compound, during sample preparation.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of my internal standard, this compound, just as important as the analyte itself?
In quantitative bioanalysis, a stable isotope-labeled internal standard like this compound is assumed to behave identically to the unlabeled analyte (Bortezomib) during extraction and analysis. It is added at a known concentration to every sample to correct for variability in extraction efficiency and for matrix effects that can cause ion suppression or enhancement in the mass spectrometer. If the recovery of this compound is poor and inconsistent, it fails to accurately reflect the recovery of the analyte, leading to imprecise and inaccurate quantification.
Q2: What is the most critical chemical feature of this compound that affects its extraction?
The boronic acid group is the most critical feature. Boronic acids can reversibly form covalent ester bonds with diols (compounds with two hydroxyl groups). This is a double-edged sword. While it allows for specific interactions, it can also lead to unintended binding with diol-containing molecules in the biological matrix, on glassware, or even with certain SPE sorbents, causing low recovery. Furthermore, the pKa of Bortezomib is approximately 8.8, meaning its ionization state, and therefore its retention on ion-exchange sorbents and partitioning in LLE, is highly dependent on pH.[1]
Q3: My recovery is low with Solid-Phase Extraction (SPE). What are the most common culprits?
Low recovery in SPE is often traced back to one of four key areas:
-
Incorrect Sorbent Choice: The interaction between this compound and the sorbent is either too weak (analyte breaks through during loading/washing) or too strong (analyte is not fully released during elution).
-
Suboptimal pH: If the pH of the sample or wash solutions is not optimized, this compound may not be in the correct charge state to bind effectively to an ion-exchange sorbent or may be too polar/non-polar for a reversed-phase sorbent.[2][3]
-
Inadequate Wash/Elution Solvents: The wash step may be too harsh, stripping the analyte from the sorbent. Conversely, the elution solvent may be too weak to break the sorbent-analyte interaction for complete recovery.[4][5]
-
Flow Rate: An excessively high flow rate during sample loading can prevent the analyte from having sufficient time to interact with and bind to the sorbent.[3][6]
Q4: Can I use simple protein precipitation (PPT) for this compound extraction?
While PPT (e.g., with acetonitrile) is a fast and simple method, it often provides lower recovery and less clean extracts compared to SPE or LLE.[7] It may be acceptable for some applications, but for sensitive assays requiring high accuracy, the significant matrix effects remaining after PPT can lead to poor results. Combining PPT with a subsequent clean-up step, like using a filter cartridge, can improve performance.[8][9]
Troubleshooting Guides
Guide 1: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
Use the following workflow to diagnose and resolve poor this compound recovery during SPE. The core principle is to systematically test each step of the process to identify where the analyte is being lost.
Caption: Systematic workflow for troubleshooting poor this compound recovery in SPE.
Guide 2: Understanding Key Factors in this compound Extraction
The recovery of this compound is a result of interconnected chemical and procedural factors. Understanding these relationships is key to developing a robust method.
Caption: Logical relationships between this compound properties and extraction factors.
Experimental Protocols
Disclaimer: These are generalized protocols and must be optimized and validated for your specific application and matrix.
Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE)
This protocol is a starting point for extracting this compound from human plasma, leveraging both reversed-phase and ion-exchange interactions.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard solution. Add 200 µL of 2% formic acid in water and vortex to mix. This step lyses cells and acidifies the sample to ensure the analyte is positively charged.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Strata-X-C) with 1 mL of methanol, followed by 1 mL of deionized water.
-
Cartridge Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.0).
-
Wash Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the analyte, disrupting its ionic bond with the sorbent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is an alternative for cleaner samples when matrix interference is a concern.
-
Sample Preparation: To 200 µL of plasma in a glass tube, add 20 µL of this compound internal standard solution.
-
pH Adjustment: Add 50 µL of 0.1 M sodium carbonate buffer (pH ~10) to deprotonate the analyte, increasing its affinity for the organic solvent. Vortex briefly.
-
Extraction: Add 1 mL of ethyl acetate.[10] Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any protein interface.
-
Dry-down and Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.
Quantitative Data Summary
The following table summarizes typical recovery data for Bortezomib from human plasma using different extraction techniques. Note that recovery for this compound is expected to be very similar.
Table 1: Comparison of Bortezomib Extraction Recovery from Human Plasma
| Extraction Method | Typical Recovery (%) | Typical RSD (%) | Notes |
| SPE (Mixed-Mode Cation Exchange) | > 80% | < 10% | Provides excellent cleanup and high recovery. |
| LLE (Ethyl Acetate) | 75 - 90% | < 15% | Good cleanup but can be more labor-intensive.[10] |
| Protein Precipitation (Acetonitrile) | 60 - 85%[7] | < 15% | Fast and simple, but may suffer from significant matrix effects. |
| Dried Blood Spot (Methanol Extraction) | 87 - 100%[11] | < 15% | A specialized microsampling technique with simple extraction. |
References
- 1. Bortezomib Aqueous Solubility in the Presence and Absence of D-Mannitol: A Clarification With Formulation Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SPE Method Development | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. specartridge.com [specartridge.com]
- 4. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Validated LC-MS/MS Method for the Estimation of Bortezomib and Bortezomib D3 (IS) in Human Plasma with Protein Precipitation and SPE Filter Cartridges | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 10. ijpar.com [ijpar.com]
- 11. A simplified method for bortezomib determination using dried blood spots in combination with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bortezomib-d8 Solution Stability
This technical support center provides guidance on preventing the degradation of Bortezomib-d8 in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while the stability of this compound is expected to be highly similar to that of Bortezomib, much of the available literature focuses on the non-deuterated form. The following guidance is based on established data for Bortezomib and should be considered directly applicable to this compound unless otherwise specified.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The primary factors contributing to the degradation of this compound in solution are pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] Bortezomib is susceptible to hydrolysis under both acidic and basic conditions, as well as oxidative degradation.[1][3][4]
Q2: What is the recommended solvent for dissolving this compound?
A2: For reconstitution, 0.9% sodium chloride is the most commonly recommended solvent.[2][5] Bortezomib is also soluble in organic solvents like DMSO and dimethylformamide, but for aqueous solutions for experimental use, physiological saline is preferred to minimize solvent-induced degradation.[6]
Q3: How should I store my this compound stock solutions?
A3: this compound stock solutions should be stored at refrigerated temperatures (5 ± 3 °C) and protected from light.[2][5] For long-term storage, some sources recommend temperatures as low as -20°C.[7] Unopened vials are typically stored at a controlled room temperature of 25°C (77°F).[8][9]
Q4: How long can I expect my this compound solution to be stable?
A4: The stability of a this compound solution depends on the storage conditions. When reconstituted with 0.9% NaCl to a concentration of 2.5 mg/mL and stored in vials or polypropylene syringes at 5 ± 3 °C, protected from light, it remains stable for at least 7 days.[5][10] At room temperature (20-30°C) and protected from light, it is stable for up to 24 hours.[5][10] Some studies have shown stability for up to 21 days at 4°C or 23°C.[11]
Q5: Are there any visible signs of this compound degradation?
A5: Visual inspection for color change or precipitation is a basic indicator of potential degradation.[2] However, significant degradation can occur without any visible changes. Therefore, chromatographic methods like HPLC are necessary for accurate assessment of stability.[1][3][5]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound solutions.
Problem: I am observing a loss of potency or inconsistent results in my experiments.
| Potential Cause | Troubleshooting Action |
| Solution Degradation | Prepare fresh solutions of this compound for each experiment. Ensure proper storage of stock solutions (refrigerated, protected from light). |
| Incorrect Solvent | Use a recommended solvent such as 0.9% sodium chloride for reconstitution. Avoid solvents that may accelerate degradation. |
| pH Instability | Check the pH of your solution; the mean pH values of stable samples are often reported to be around 5.4.[5] |
| Light Exposure | Protect solutions from light at all times by using amber vials or by wrapping containers in foil. |
| Temperature Fluctuations | Maintain a consistent and appropriate storage temperature. Avoid repeated freeze-thaw cycles. |
Quantitative Stability Data
The following table summarizes the stability of Bortezomib solutions under various conditions. This data is derived from studies on Bortezomib and is expected to be a reliable indicator for this compound.
| Concentration | Solvent | Storage Container | Temperature | Light Condition | Stability |
| 2.5 mg/mL | 0.9% NaCl | Polypropylene syringes and vials | 5 ± 3 °C | Protected from light | Stable for 7 days[5][10] |
| 2.5 mg/mL | 0.9% NaCl | Polypropylene syringes and vials | 20-30 °C | Protected from light | Stable for 24 hours[5][10] |
| 1 mg/mL | 0.9% NaCl | Vials | 5 °C | Protected from light | Stable for 5 days[2] |
| 1 mg/mL | 0.9% NaCl | Syringes | 5 °C | Protected from light | Stable for 5 days[2] |
| 1 mg/mL | 0.9% NaCl | Syringes | 22 °C | Exposed to light | Stable for 3 days[2] |
| 1 mg/mL | 0.9% NaCl | Syringes | 60 °C | Protected from light | Stable for 2 days[2] |
Experimental Protocols
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A common method to assess the stability of Bortezomib involves a reverse-phase HPLC assay.
-
Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is typically used.[4]
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Mobile Phase: A gradient elution is often employed, commonly using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.[4]
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Detection: UV detection at a specific wavelength (e.g., 270 nm) is used to quantify Bortezomib and its degradation products.[11]
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Forced Degradation Studies: To validate the stability-indicating nature of the method, samples are subjected to stress conditions such as acid, base, oxidation, heat, and photolysis to generate degradation products.[1][3][12]
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
Caption: Major degradation pathways for this compound.
References
- 1. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 2. Stability of bortezomib 1-mg/mL solution in plastic syringe and glass vial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ipindexing.com [ipindexing.com]
- 4. Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound (Major) | CAS | LGC Standards [lgcstandards.com]
- 8. globalrph.com [globalrph.com]
- 9. pfizermedical.com [pfizermedical.com]
- 10. Physicochemical stability of bortezomib solutions for subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of Bortezomib 2.5 mg/mL in Vials and Syringes Stored at 4°C and Room Temperature (23°C) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating Bortezomib-d8 Inconsistencies: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Bortezomib-d8 as an internal standard, achieving consistent and reliable results is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, ensuring data accuracy and integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Bortezomib, a potent proteasome inhibitor. In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard like this compound is ideal. It shares near-identical chemical and physical properties with the analyte (Bortezomib), meaning it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow for accurate correction of variations that can occur during the analytical process, such as extraction losses and matrix effects, leading to more precise and accurate quantification of Bortezomib.
Q2: What are the optimal storage and handling conditions for this compound?
To ensure the stability and integrity of this compound, proper storage and handling are crucial. Unreconstituted this compound is typically stable for at least two years when stored at -20°C. Once reconstituted, stability can vary depending on the solvent and storage temperature. Studies have shown that Bortezomib reconstituted in 0.9% sodium chloride is stable for up to 21 days when stored at 4°C or 23°C in either the original vial or a syringe. For LC-MS/MS applications, stock solutions are often prepared in organic solvents like methanol or acetonitrile and should be stored at -20°C or -80°C. It is advisable to prepare fresh working solutions from the stock solution for each experiment to minimize the risk of degradation. Avoid repeated freeze-thaw cycles.
Q3: I am observing poor peak shape for this compound in my LC-MS/MS analysis. What are the potential causes?
Poor peak shape, such as tailing, fronting, or splitting, can significantly impact the accuracy of quantification. Several factors can contribute to this issue:
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Column Overload: Injecting too high a concentration of the internal standard can lead to peak tailing.
-
Column Contamination: Buildup of matrix components from previous injections can affect peak shape.
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase can influence the ionization state and chromatographic behavior of this compound.
-
Degradation: Instability of this compound in the sample matrix or during sample processing can result in distorted peaks.
-
Injector Issues: Problems with the autosampler, such as a partially clogged needle or incorrect injection volume, can lead to split peaks.
Q4: My this compound signal is inconsistent across my sample batch. What should I investigate?
Inconsistent internal standard signal can undermine the reliability of your quantitative results. Key areas to investigate include:
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Inaccurate Pipetting: Ensure precise and consistent addition of the this compound internal standard to all samples, calibrators, and quality controls.
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Matrix Effects: Variations in the sample matrix between different samples can lead to ion suppression or enhancement, affecting the this compound signal.
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Inconsistent Sample Preparation: Ensure uniform sample processing, including extraction and evaporation steps, across the entire batch.
-
Instrument Instability: Fluctuations in the mass spectrometer's performance can cause signal drift.
Troubleshooting Guide
Issue 1: High Variability in this compound Peak Area
| Potential Cause | Troubleshooting Step |
| Inconsistent Internal Standard Spiking | Verify the accuracy and precision of the pipette used. Prepare a fresh dilution of the internal standard. Add the internal standard to all samples at the beginning of the sample preparation process. |
| Matrix Effects | Evaluate matrix effects by comparing the this compound response in neat solution versus post-extraction spiked matrix. If significant suppression or enhancement is observed, consider optimizing the sample cleanup procedure (e.g., using a different solid-phase extraction sorbent) or adjusting the chromatographic conditions to separate this compound from interfering matrix components. |
| Instrument Drift | Monitor the instrument's performance by injecting a system suitability standard at regular intervals throughout the analytical run. If drift is observed, perform instrument cleaning and calibration. |
Issue 2: Poor Peak Shape of this compound
| Potential Cause | Troubleshooting Step |
| Column Degradation | Flush the column with a strong solvent to remove contaminants. If peak shape does not improve, replace the analytical column. |
| Mobile Phase Issues | Prepare fresh mobile phase. Ensure the pH is appropriate for Bortezomib (boronic acid). Consider the use of mobile phase additives to improve peak shape. |
| Sample Solvent Mismatch | Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. |
Issue 3: Unexpected Peaks in the this compound Chromatogram
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | Bortezomib is known to be susceptible to degradation under certain conditions, such as acidic or basic hydrolysis and oxidation.[1][2] Ensure proper storage and handling. Analyze a fresh standard to confirm the identity of the degradation products. |
| Contamination | Check for contamination in the mobile phase, sample vials, or the LC-MS/MS system. Run a blank injection to identify the source of contamination. |
| Isotopic Impurity | While unlikely with a high-purity standard, consider the possibility of isotopic impurities in the this compound material. |
Experimental Protocols
Protocol 1: Quantification of Bortezomib in Human Plasma using LC-MS/MS
This protocol provides a general framework for the quantitative analysis of Bortezomib using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Bortezomib: e.g., 385.2 -> 259.1; this compound: e.g., 393.2 -> 267.1 |
Note: These are example conditions and should be optimized for your specific instrument and application.
Protocol 2: Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome, which is inhibited by Bortezomib.
1. Reagent Preparation
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Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 2 mM ATP.
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Substrate: Suc-LLVY-AMC (a fluorogenic proteasome substrate). Prepare a stock solution in DMSO.
-
Positive Control: Purified 26S proteasome or a cell lysate with known proteasome activity.
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Test Compound: Bortezomib (and this compound for comparative purposes if needed).
2. Assay Procedure
-
In a 96-well plate, add 50 µL of cell lysate or purified proteasome to each well.
-
Add 10 µL of various concentrations of Bortezomib or vehicle control.
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Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 40 µL of the fluorogenic substrate solution.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically over 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage and determine the inhibitory effect of Bortezomib.
Visualizing Key Processes
To further aid in understanding the experimental context, the following diagrams illustrate the Bortezomib mechanism of action and a typical experimental workflow.
Caption: Bortezomib's mechanism of action targeting the 26S proteasome.
Caption: A typical LC-MS/MS workflow for Bortezomib quantification.
References
- 1. Separation, identification and characterization of stress degradation products of bortezomib using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stress degradation study of bortezomib: effect of co-solvent, isolation and characterization of degradation products by UHPLC-Q-TOF-MS/MS and NMR and evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for Bortezomib Quantification Using Bortezomib-d8
The accurate quantification of the proteasome inhibitor Bortezomib is critical for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard, such as Bortezomib-d8, is the gold standard for mass spectrometry-based assays, ensuring high accuracy and precision by compensating for matrix effects and variability in sample processing. This guide provides a comparative overview of various analytical methods employing this compound for the determination of Bortezomib in biological matrices.
Performance Comparison of Analytical Methods
The following table summarizes the quantitative performance of different analytical methods for Bortezomib using a deuterated internal standard. These methods, primarily employing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), are crucial for determining Bortezomib concentrations in biological samples.[1][2][3][4][5]
| Parameter | Method 1: UPLC-MS/MS | Method 2: LC-MS/MS | Method 3: LC-MS/MS (Dried Blood Spot) |
| Internal Standard | This compound | Bortezomib-d3 | Apatinib (surrogate) |
| Linearity Range | 0.5-2500 pg/sample | 2-1000 ng/mL | 0.2-20.0 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 0.5 pg/sample | 2 ng/mL | 0.2 ng/mL |
| Precision (%CV) | 1.13-13.0% | ≤15% | <10.7% |
| Accuracy (%RE) | 89.9-112% | Within ±15% | <12.5% |
| Recovery | >63% (PPE), >65% (LLE) | ~82.7% | 87.3-100.2% |
| Matrix | Cultured myeloma cells and media | Human Plasma | Dried Blood Spots |
Experimental Workflows and Signaling Pathways
The general workflow for the quantification of Bortezomib using a deuterated internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental workflow for Bortezomib analysis.
Bortezomib's mechanism of action involves the inhibition of the 26S proteasome, a key component of the ubiquitin-proteasome pathway, which is crucial for the degradation of intracellular proteins.
References
- 1. Pharmacokinetic and pharmacodynamic study of two doses of bortezomib in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A simplified method for bortezomib determination using dried blood spots in combination with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Linearity of Bortezomib-d8 Calibration Curves: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Bortezomib, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative evaluation of the linearity of Bortezomib calibration curves using its deuterated counterpart, Bortezomib-d8, alongside other commonly employed internal standards. The data presented is supported by experimental protocols to aid in the replication and validation of these findings.
Performance Comparison of Internal Standards
The linearity of a calibration curve, typically assessed by the coefficient of determination (R²), is a critical parameter in bioanalytical method validation. It demonstrates the direct proportionality between the analyte concentration and the instrumental response. The following table summarizes the performance of various internal standards used in the quantification of Bortezomib.
| Internal Standard | Analyte | Concentration Range | Linearity (R²) | Analytical Method |
| This compound | Bortezomib | 0.5 - 2500 pg/sample | Not explicitly stated, but method was validated | UPLC-MS/MS |
| Bortezomib-d3 | Bortezomib | 2 - 1000 ng/mL | ≥ 0.998[1][2][3] | LC-MS/MS |
| Apatinib | Bortezomib | 0.2 - 20.0 ng/mL | > 0.999[4] | LC-MS/MS |
| Sulfadiamethoxine | Bortezomib | 0.195 - 25 ng/mL | Not explicitly stated, but method was validated | LC-ESI-MS/MS[5] |
Analysis:
The data indicates that all the evaluated internal standards provide excellent linearity for Bortezomib quantification within their respective concentration ranges. Notably, the use of a stable isotope-labeled internal standard like this compound or Bortezomib-d3 is generally preferred in mass spectrometry-based assays. This is because they exhibit similar physicochemical properties to the analyte, leading to better correction for variability during sample preparation and analysis[6]. While Apatinib and Sulfadiamethoxine also demonstrate high linearity, potential differences in extraction recovery and ionization efficiency compared to Bortezomib might require more rigorous validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are summaries of the experimental protocols used to generate the linearity data for the compared internal standards.
Method 1: Bortezomib Quantification using this compound Internal Standard
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Sample Preparation: Specific details on the sample preparation for the study using this compound were not available in the provided search results. Generally, this would involve protein precipitation or liquid-liquid extraction of the biological matrix (e.g., plasma).
-
Chromatography: Ultra-Performance Liquid Chromatography (UPLC) was employed.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) was used for detection and quantification.
-
Calibration Curve: The calibrated range for Bortezomib was from 0.5 to 2500 pg per sample.
Method 2: Bortezomib Quantification using Bortezomib-d3 Internal Standard
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Sample Preparation: To 300 µL of plasma, 50 µL of Bortezomib-d3 internal standard solution was added. The mixture was deproteinized by adding 2 mL of 0.1% formic acid in acetonitrile. After centrifugation, the supernatant was collected and evaporated to dryness. The residue was reconstituted in the mobile phase for injection.
-
Chromatography: An ACE 5CN column (150mm x 4.6mm) was used. The mobile phase consisted of acetonitrile and 10 mM ammonium formate buffer (75:25 v/v) delivered at a flow rate of 1 mL/min[1][3].
-
Mass Spectrometry: An API 3000 tandem mass spectrometer with a Turbo Ion Spray interface was used. The mass transitions monitored were m/z 367.3 → 226.3 for Bortezomib and m/z 370.3 → 229.2 for Bortezomib-d3[1][3].
-
Calibration Curve: Ten working standards were prepared to create a calibration curve ranging from 2 to 1000 ng/mL[1][2][3].
Method 3: Bortezomib Quantification using Apatinib Internal Standard
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Sample Preparation: Dried blood spots (DBS) were punched out as 6 mm diameter discs. The analytes were extracted with methanol containing the internal standard, apatinib[4].
-
Chromatography: Not explicitly detailed in the provided results.
-
Mass Spectrometry: An LC-MS/MS system was used for analysis[4].
-
Calibration Curve: The calibration curve for Bortezomib was linear in the range of 0.2 - 20.0 ng/mL[4].
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of Bortezomib in a biological matrix using an internal standard and LC-MS/MS analysis.
Conclusion
The use of a deuterated internal standard, such as this compound or Bortezomib-d3, is a robust and reliable approach for the quantification of Bortezomib in biological matrices. These internal standards demonstrate excellent linearity over a wide range of concentrations and are expected to provide the most accurate compensation for analytical variability. While other internal standards like apatinib can also yield highly linear calibration curves, the use of a stable isotope-labeled analog remains the gold standard in quantitative mass spectrometry. The choice of internal standard should be guided by the specific requirements of the assay, including the desired concentration range and the nature of the biological matrix, and should be thoroughly validated to ensure data of the highest quality.
References
- 1. researchgate.net [researchgate.net]
- 2. japsonline.com [japsonline.com]
- 3. japsonline.com [japsonline.com]
- 4. A simplified method for bortezomib determination using dried blood spots in combination with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
A Comparative Guide to Method Validation for Bortezomib Analysis Using Bortezomib-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated methods for the quantitative analysis of bortezomib in biological matrices, specifically focusing on the use of its deuterated analog, Bortezomib-d8, as an internal standard (IS). The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variability in extraction and ionization, thereby ensuring the accuracy and precision of bioanalytical methods. This document outlines key performance characteristics of different analytical techniques, detailed experimental protocols, and visual workflows to aid in the selection and implementation of a suitable method for pharmacokinetic, toxicokinetic, or therapeutic drug monitoring studies of bortezomib.
Comparative Analysis of Validated Methods
The following tables summarize the performance characteristics of various validated methods for bortezomib quantification. While some studies have utilized Bortezomib-d3 as an internal standard, the data is presented here as a comparable alternative, given the similar physicochemical properties to this compound.
Table 1: Comparison of LC-MS/MS Method Validation Parameters
| Parameter | Method 1 (LC-MS/MS) | Method 2 (LC-MS/MS) | Method 3 (LC-MS/MS) |
| Internal Standard | Bortezomib-d3 | Apatinib | Atazanavir |
| Linearity Range | 2 - 1000 ng/mL | 0.2 - 20.0 ng/mL[1] | 0.195 - 25 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998[2][3][4] | > 0.999[1] | Not Reported |
| Accuracy (%RE) | Within ±15% | < 12.5%[1] | Not Reported |
| Precision (%CV) | ≤ 15%[2][3][4] | < 10.7%[1] | Not Reported |
| Extraction Recovery | 82.71% (Bortezomib)[2][3][4] | 87.3 - 100.2%[1] | Not Reported |
| Matrix Effect | Not explicitly reported | < 13.2%[1] | Not Reported |
Table 2: Comparison of HPLC Method Validation Parameters
| Parameter | Method 4 (RP-HPLC) | Method 5 (RP-HPLC-UV) |
| Internal Standard | Not specified | Atazanavir |
| Linearity Range | 2 - 14 µg/mL[5] | 0.3 - 20 µg/mL[6] |
| Correlation Coefficient (r²) | 0.996[5] | 0.998[6] |
| Accuracy (% recovery) | Not explicitly reported | 87.84 - 100.21%[6] |
| Precision (%RSD) | < 2.0% | 0.90 - 1.53%[6] |
| Extraction Recovery | Not applicable (bulk drug) | > 88%[6] |
| Limit of Detection (LOD) | 0.282 µg/mL[5] | Not Reported |
| Limit of Quantification (LOQ) | 0.896 µg/mL[5] | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and implementation of an analytical method. Below are representative protocols for sample preparation and analysis based on the reviewed literature.
Protocol 1: LC-MS/MS Analysis of Bortezomib in Human Plasma
This protocol is a composite based on common practices in the field for sensitive and specific quantification.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Chromatographic Conditions
-
LC System: Agilent, Shimadzu, or equivalent HPLC system.
-
Column: A C18 column (e.g., 50 x 2.1 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer from Sciex, Waters, or Thermo Fisher Scientific.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bortezomib: Precursor ion → Product ion (e.g., m/z 385.2 → 258.1).
-
This compound: Precursor ion → Product ion (to be determined based on the specific deuteration pattern).
-
-
Optimization: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum sensitivity.
Visualizing the Workflow
Diagrams created using Graphviz provide a clear visual representation of the experimental and logical processes involved in the method validation.
References
- 1. A simplified method for bortezomib determination using dried blood spots in combination with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A Validated LC-MS/MS Method for the Estimation of Bortezomib and Bortezomib D3 (IS) in Human Plasma with Protein Precipitation and SPE Filter Cartridges | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 5. neuroquantology.com [neuroquantology.com]
- 6. ijpar.com [ijpar.com]
Performance of Bortezomib-d8 as an Internal Standard in Bioanalytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Bortezomib-d8 as an internal standard in various biological matrices for the quantification of the proteasome inhibitor, Bortezomib. The selection of an appropriate internal standard is critical for the accuracy and precision of bioanalytical methods. This document outlines supporting experimental data from published studies, detailing the performance of this compound and comparing it with other commonly used internal standards.
Executive Summary
This compound, a deuterated analog of Bortezomib, is a widely used internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Bortezomib in biological matrices. Its structural similarity and co-eluting properties with the analyte make it an ideal candidate to compensate for variability during sample preparation and analysis. This guide presents data on its performance in plasma, cell culture media, and tissue homogenates, and draws comparisons with other internal standards like Bortezomib-d3 and Apatinib.
Performance of this compound in Biological Matrices
The performance of a bioanalytical method is assessed through various validation parameters. The following tables summarize the performance of methods utilizing this compound as an internal standard across different biological matrices.
Table 1: Performance of this compound in Human Plasma
| Parameter | Method 1 |
| Linearity Range (ng/mL) | 2 - 1000 |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Accuracy (%) | Within ±15% of nominal concentration |
| Precision (% CV) | ≤ 15% |
| Recovery (%) | ~83% |
| Matrix Effect (%) | Not explicitly reported, but method deemed suitable for pharmacokinetic studies |
| Internal Standard Used | Bortezomib-d3 (structurally very similar to this compound) |
Data extracted from a study by Chandramowli et al. (2017) which used Bortezomib-d3, a close structural analog to this compound.
Table 2: Performance of this compound in Cell Culture Media and Myeloma Cells
| Parameter | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPE) |
| Linearity Range (pg/sample) | 0.5 - 2500 | 0.5 - 2500 |
| Accuracy (%) | 99.2 - 112% (medium), 89.9 - 111% (cells) | Not explicitly reported for accuracy |
| Precision (% CV) | 1.13 - 13.0% (medium), 2.80 - 12.7% (cells) | Not explicitly reported for precision |
| Recovery (%) | >77% (cells), >65% (medium) | >89% (cells), >63% (medium) |
| Matrix Effect | Lower compared to PPE | Higher compared to LLE |
| Internal Standard Used | This compound | This compound |
Data from a study by Limm et al. (2014) highlights that while PPE shows higher recovery, LLE results in lower matrix effects, which is often a critical parameter for assay robustness.
Table 3: Performance of this compound in Mouse Tissue Homogenates
| Biological Matrix | Key Performance Aspects |
| Liver, Kidney, Spleen, Lung, Muscle, Bone | A sensitive LC/MS/MS method was established for bortezomib quantification using this compound as the internal standard. The method involved homogenization, protein precipitation, and solid-phase extraction (SPE) to achieve adequate clean-up and sensitivity for pharmacokinetic studies. |
This information is based on a study by Long et al., which demonstrates the successful application of this compound in complex tissue matrices.
Comparison with Alternative Internal Standards
While deuterated analogs are often the preferred choice, other compounds can also be utilized as internal standards. The following table compares the performance of a method using Apatinib as an internal standard for Bortezomib quantification in a different matrix.
Table 4: Performance Comparison with a Non-Deuterated Internal Standard (Apatinib) in Dried Blood Spots
| Parameter | Method using Apatinib |
| Biological Matrix | Dried Blood Spots (DBS) |
| Linearity Range (ng/mL) | 0.2 - 20.0 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (RE %) | < 12.5% |
| Precision (% CV) | < 10.7% |
| Recovery (%) | 87.3 - 100.2% |
| Matrix Effect (%) | < 13.2% |
| Internal Standard Used | Apatinib |
Data from a study by Zhang et al. (2021) shows that a structurally unrelated compound like Apatinib can also yield a robust method, in this case for a dried blood spot matrix.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results.
Method for Bortezomib Quantification in Human Plasma using Bortezomib-d3 as Internal Standard
-
Sample Preparation: To 300 µL of plasma, 50 µL of Bortezomib-d3 internal standard solution (5 µg/mL) is added and vortexed. Proteins are precipitated by adding 2 mL of 0.1% formic acid in acetonitrile, followed by centrifugation. The supernatant is filtered through a 0.45 µm filter and dried. The residue is reconstituted in 150 µL of the mobile phase for injection.[1]
-
Chromatographic Conditions:
-
Column: ACE 5CN (150mm x 4.6mm)
-
Mobile Phase: Acetonitrile: 10 mM ammonium formate buffer (75:25 v/v)
-
Flow Rate: 1 mL/min
-
Injection Volume: Not specified
-
-
Mass Spectrometry:
-
Ionization: Turbo Ion Spray interface
-
Detection: Multiple Reaction Monitoring (MRM)
-
Transitions: Bortezomib: 367.3 → 226.3 (m/z); Bortezomib-d3: 370.3 → 229.2 (m/z)[1]
-
Method for Bortezomib Quantification in Cell Culture Media and Myeloma Cells using this compound as Internal Standard
-
Sample Preparation (LLE): Detailed protocol not provided in the abstract.
-
Sample Preparation (PPE): Detailed protocol not provided in the abstract.
-
Chromatographic Conditions:
-
Column: BEH C18 (1.7 µm particle size)
-
Mobile Phase: Aqueous formic acid and acetonitrile
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray
-
Detection: Tandem mass spectrometry
-
Internal Standard: Deuterated D8-bortezomib[2]
-
Method for Bortezomib Quantification in Mouse Tissue Homogenates using this compound as Internal Standard
-
Sample Preparation: Tissue samples are homogenized in 20% acetonitrile with 2% formic acid. 10 µL of bortezomib standard and this compound (IS) are added to 50 µL of tissue homogenate. Proteins are precipitated with phosphoric acid. The supernatant undergoes solid-phase extraction (SPE) on Oasis® HLB cartridges.
-
Chromatographic and Mass Spectrometric Conditions: Not detailed in the provided abstract.
Visualizing the Mechanism and Workflow
To better understand the context of Bortezomib analysis, the following diagrams illustrate its mechanism of action and a general experimental workflow.
References
Quantifying the Matrix Effect on Bortezomib-d8: A Comparative Guide
For researchers and scientists engaged in drug development and bioanalysis, understanding and mitigating the matrix effect is crucial for accurate quantification of therapeutic agents. This guide provides a comparative overview of the matrix effect on Bortezomib-d8, a common internal standard used in the analysis of the proteasome inhibitor Bortezomib. The data and protocols presented are synthesized from validated bioanalytical methods to assist in the development of robust and reliable assays.
Data Summary
The following table summarizes the quantitative data on the matrix effect observed in the analysis of Bortezomib using a deuterated internal standard. While specific data for this compound is not extensively published, the performance of Bortezomib-d3 is presented as a comparable alternative, given their structural similarities and co-elution properties in typical chromatographic methods. The matrix effect is evaluated by comparing the response of the analyte in a biological matrix to its response in a neat solution. The coefficient of variation (%CV) across different lots of the biological matrix is a key indicator of the variability of the matrix effect.
| Analyte/Internal Standard | Matrix | Concentration Level | Matrix Effect (%CV) | Reference |
| Bortezomib | Human Plasma | Low Quality Control (LQC) | 1.7 | [1] |
| Bortezomib | Human Plasma | High Quality Control (HQC) | 0.72 | [1] |
| Bortezomib | Dried Blood Spots | Not Specified | <13.2 | [2] |
Note: The data for Bortezomib-d3 as an internal standard showed no significant matrix interferences across the elution system[3]. The use of a stable isotope-labeled internal standard like this compound is a widely accepted strategy to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement[4].
Experimental Protocols
The quantification of the matrix effect is a critical component of bioanalytical method validation. The following protocol outlines a standard procedure for assessing the matrix effect for Bortezomib using this compound as an internal standard.
Objective: To determine the extent of ionization suppression or enhancement on Bortezomib and its internal standard, this compound, caused by endogenous components of a biological matrix.
Materials:
-
Bortezomib reference standard
-
This compound internal standard (IS)
-
Control biological matrix (e.g., human plasma, dried blood spots) from at least six different sources[1]
-
Reagents for sample preparation (e.g., protein precipitation, solid-phase extraction)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock and Working Solutions: Prepare stock solutions of Bortezomib and this compound in a suitable organic solvent. From these, prepare working solutions at concentrations corresponding to the low and high quality control (LQC and HQC) samples.
-
Sample Set Preparation:
-
Set A (Neat Solution): Spike the working solutions of Bortezomib and this compound into the reconstitution solution.
-
Set B (Post-extraction Spike): Extract blank biological matrix from at least six different sources. Spike the resulting extracts with the working solutions of Bortezomib and this compound.
-
-
LC-MS/MS Analysis: Analyze the samples from Set A and Set B using the validated LC-MS/MS method.
-
Calculation of Matrix Factor (MF) and IS-Normalized Matrix Factor:
-
The Matrix Factor (MF) is calculated as the ratio of the peak area of the analyte in the presence of matrix (Set B) to the peak area of the analyte in the neat solution (Set A).
-
An IS-Normalized MF is calculated by dividing the MF of the analyte by the MF of the internal standard. An IS-normalized MF close to 1 indicates effective compensation for the matrix effect by the internal standard.
-
-
Evaluation of Matrix Effect Variability: Calculate the coefficient of variation (%CV) of the analyte and internal standard peak areas across the different matrix lots. A %CV of ≤15% is generally considered acceptable[1].
Visualizing the Workflow
The following diagram illustrates the experimental workflow for quantifying the matrix effect.
Caption: Experimental workflow for the quantification of matrix effect.
Alternative Approaches to Mitigate Matrix Effect
Should significant matrix effects be observed, several strategies can be employed to minimize their impact:
-
Improved Sample Preparation: More rigorous sample cleanup techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can be used to remove interfering endogenous components from the matrix[5][6].
-
Chromatographic Separation: Modifying the LC method to achieve better separation between the analyte and co-eluting matrix components can reduce interference[7].
-
Alternative Ionization Techniques: While electrospray ionization (ESI) is commonly used, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects for certain analytes[4].
References
- 1. japsonline.com [japsonline.com]
- 2. A simplified method for bortezomib determination using dried blood spots in combination with liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of Bio Analytical Method for Estimation of Bortezomib in k3 EDTA Human Plasma Using HPLC-ESI-MS/MS and Its Application to a Bioequivalence & CME Studies | Semantic Scholar [semanticscholar.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous estimation of paclitaxel and bortezomib via LC-MS/MS: pharmaceutical and pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Isotopic Stability of Bortezomib-d8
This guide provides a comprehensive comparison of the isotopic stability of Bortezomib-d8 relative to its non-deuterated counterpart, Bortezomib. Aimed at researchers, scientists, and professionals in drug development, this document outlines the importance of isotopic labeling, presents available stability data, and details experimental protocols for verification.
Introduction to Isotopic Labeling and Stability
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is increasingly utilized in drug development to enhance pharmacokinetic profiles.[1][2] Replacing hydrogen with deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[2][3] This can result in improved metabolic stability, reduced formation of toxic metabolites, and an extended drug half-life.[1][2]
This compound is a deuterated version of Bortezomib, a proteasome inhibitor used in cancer therapy. The "d8" designation indicates that eight hydrogen atoms in the molecule have been replaced with deuterium. While this modification is intended to be stable, it is crucial to verify the isotopic stability and ensure that the deuterium atoms do not exchange back to hydrogen under various physiological and storage conditions. Such an exchange would negate the benefits of deuteration.
Comparative Stability Profile: Bortezomib vs. This compound
Chemical Stability of Bortezomib
Studies have shown that Bortezomib's stability is influenced by factors such as temperature, pH, and light exposure.[4][5] Stability-indicating High-Performance Liquid Chromatography (HPLC) methods have been developed to quantify Bortezomib and its degradation products under stress conditions.[4][6][7][8]
| Parameter | Condition | Bortezomib Stability | Reference |
| Temperature | 4°C (refrigerated) | Stable for up to 42 days in 0.9% NaCl solution. | [9] |
| 23°C (room temperature) | Stable for up to 21 days in 0.9% NaCl solution.[10] | [9][10] | |
| pH | Acidic (0.2 M HCl) | Significant degradation observed. | [4] |
| Basic (0.2 M NaOH) | Significant degradation observed. | [4] | |
| Light Exposure | Normal indoor lighting | Product monograph suggests limited stability (e.g., up to 8 hours). | [9] |
| Protected from light | Enhanced stability observed.[6][11] | [6][11] | |
| Oxidation | 3% Hydrogen Peroxide | Subject to degradation. | [4] |
Table 1: Summary of Chemical Stability Data for Bortezomib. This table summarizes the known chemical stability of non-deuterated Bortezomib under various conditions, which provides a basis for comparison with its deuterated form.
Proposed Experimental Protocol for Isotopic Stability Verification
To definitively assess the isotopic stability of this compound, a comparative study against Bortezomib is proposed. This study would involve subjecting both compounds to various stress conditions and analyzing them for chemical degradation and deuterium loss.
Objective
To compare the chemical and isotopic stability of this compound and Bortezomib under identical stress conditions.
Materials
-
Bortezomib reference standard
-
This compound reference standard
-
HPLC-grade solvents (acetonitrile, water, methanol)
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
Acids and bases for forced degradation (e.g., HCl, NaOH)
-
Oxidizing agent (e.g., H₂O₂)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
HPLC system with UV detector
Experimental Workflow
Figure 1: Experimental Workflow for Comparative Stability Testing. A flowchart outlining the key steps in the proposed comparative stability study of Bortezomib and this compound.
Detailed Methodologies
-
Sample Preparation:
-
Prepare stock solutions of Bortezomib and this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Further dilute the stock solutions with the respective stress media (e.g., buffers of different pH, water with H₂O₂) to a final concentration of 100 µg/mL.
-
-
Forced Degradation Studies:
-
Acid and Base Hydrolysis: Incubate the samples in 0.1 M HCl and 0.1 M NaOH at 60°C for various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Oxidative Degradation: Treat the samples with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the samples at elevated temperatures (e.g., 40°C, 60°C) and protected from light for a defined period.
-
Photostability: Expose the samples to light according to ICH Q1B guidelines.
-
-
Analytical Methods:
-
HPLC-UV for Chemical Stability:
-
Use a validated stability-indicating HPLC method to quantify the remaining parent compound and detect degradation products.[4][6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer).
-
Detection: UV at 270 nm.
-
-
LC-MS for Isotopic Stability:
-
Employ a high-resolution mass spectrometer to monitor the mass-to-charge ratio (m/z) of the parent compounds.
-
For this compound, monitor for any decrease in the intensity of the deuterated molecular ion peak and the appearance of peaks corresponding to partially or fully non-deuterated Bortezomib. This would indicate deuterium loss.
-
The principles of Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can be adapted for this analysis, focusing on preventing back-exchange during the analytical process.[12][13][14]
-
-
Bortezomib's Mechanism of Action: A Signaling Pathway Overview
Bortezomib primarily functions as a potent and reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway which is responsible for the degradation of intracellular proteins.[8] In cancer cells, particularly multiple myeloma, this inhibition disrupts protein homeostasis, leading to apoptosis. A critical downstream effect of proteasome inhibition is the stabilization of IκB, the inhibitory protein of the transcription factor NF-κB. This prevents NF-κB from translocating to the nucleus and activating genes involved in cell survival and proliferation.
Figure 2: Bortezomib's Signaling Pathway. This diagram illustrates the mechanism of action of Bortezomib, highlighting its inhibition of the 26S proteasome and the downstream effects on the NF-κB pathway and apoptosis induction.
Conclusion
Verifying the isotopic stability of this compound is essential to ensure its intended therapeutic advantages. While direct comparative data is lacking, a robust experimental framework can be established based on existing stability-indicating methods for Bortezomib and advanced mass spectrometry techniques. The proposed comparative study will provide critical data on the potential for deuterium-hydrogen exchange under various stress conditions, thereby validating the integrity of the deuterated drug product. This information is invaluable for drug development professionals seeking to leverage the benefits of isotopic labeling to create safer and more effective therapeutics.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. ipindexing.com [ipindexing.com]
- 5. researchgate.net [researchgate.net]
- 6. Physicochemical stability of bortezomib solutions for subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities - Int J Pharm Chem Anal [ijpca.org]
- 9. cjhp-online.ca [cjhp-online.ca]
- 10. Stability of Bortezomib 2.5 mg/mL in Vials and Syringes Stored at 4°C and Room Temperature (23°C) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spectrométrie de masse par échange hydrogène/deutérium (HDX) | Thermo Fisher Scientific - FR [thermofisher.com]
- 14. biopharminternational.com [biopharminternational.com]
Safety Operating Guide
Proper Disposal of Bortezomib-d8: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Bortezomib-d8, a potent cytotoxic agent, is paramount for the protection of laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound waste, aligning with established safety protocols for hazardous pharmaceutical compounds. Adherence to these procedures will help your institution maintain a safe working environment and comply with regulatory requirements.
This compound, like its non-deuterated counterpart, is classified as a cytotoxic drug, meaning it is toxic to cells.[1][2] Such compounds are also referred to as antineoplastics and are commonly used in chemotherapy.[1][3] Due to its hazardous properties, including being potentially fatal if swallowed, inhaled, or in contact with skin, and its ability to cause severe skin burns and eye damage, all waste materials contaminated with this compound must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to be familiar with the substance's Safety Data Sheet (SDS) and to have a clear understanding of the following handling precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to, a lab coat or gown, safety goggles or a face shield, and double gloves (chemotherapy-rated gloves are recommended).
-
Designated Work Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of exposure through inhalation or aerosolization.
-
Spill Kit: A spill kit specifically for cytotoxic agents should be readily available in the laboratory.
Step-by-Step Disposal Procedure
The proper disposal of this compound waste involves a systematic process of segregation, containment, labeling, and removal by a certified waste handler.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the foundation of safe waste management. Immediately after use, all materials that have come into contact with this compound must be segregated from other laboratory waste streams.[3]
Step 2: Use of Designated Cytotoxic Waste Containers
All this compound contaminated waste must be placed in clearly identifiable and appropriate containers.
-
Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be disposed of in a rigid, puncture-resistant sharps container specifically designated for cytotoxic waste.[1] These containers are often yellow with a purple lid.[4]
-
Non-Sharps Solid Waste: Items such as gloves, gowns, bench paper, and vials should be placed in a designated, leak-proof plastic bag. For added safety, double-bagging is recommended. The bags should be clearly labeled as "Cytotoxic Waste." Some guidelines recommend a minimum thickness of 2 mm for polypropylene bags.[3]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, leak-proof, and chemically compatible container. This container must also be clearly labeled as "Cytotoxic Liquid Waste" and include the chemical name.
Step 3: Proper Labeling of Waste Containers
All waste containers must be clearly labeled with the universal symbol for cytotoxic agents and the words "Cytotoxic Waste" or "Chemotherapy Waste."[3] The label should also include the date and the specific laboratory or department where the waste was generated.
Step 4: Secure Storage of Waste
Filled and sealed cytotoxic waste containers should be stored in a secure, designated area away from general laboratory traffic. This area should be clearly marked with a warning sign indicating the presence of hazardous waste.
Step 5: Waste Collection and Disposal
The final step is the collection and disposal of the cytotoxic waste by a licensed and certified hazardous waste management company. Do not dispose of this compound waste through standard laboratory trash or down the drain.[5] Your institution's environmental health and safety (EHS) office will have established procedures for the pickup and disposal of such waste.
Decontamination and Spill Management
In the event of a spill, it is critical to act quickly and safely to decontaminate the affected area.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Wear Appropriate PPE: Don the necessary personal protective equipment before attempting to clean the spill.
-
Contain the Spill: Use absorbent pads from a cytotoxic spill kit to gently cover and absorb the spill. Avoid creating aerosols.
-
Clean the Area: Clean the spill area with a suitable decontaminating solution, followed by a thorough wash with soap and water.[4] All materials used for cleanup must be disposed of as cytotoxic waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policies.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Bag Thickness | Minimum of 2 mm for polypropylene bags | [3] |
| Decontamination Solution for Spills | Warm soapy water | [4] |
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the this compound disposal process, from handling to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
By implementing these procedures, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with all relevant regulations regarding the disposal of hazardous pharmaceutical waste. Always consult your institution's specific EHS guidelines for any additional requirements.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Bortezomib-d8
For Immediate Implementation: Essential Safety and Disposal Protocols for Bortezomib-d8
Researchers and drug development professionals handling the potent cytotoxic agent this compound must adhere to stringent safety protocols to mitigate risks of exposure. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel. Due to the limited availability of specific safety data for this compound, the following recommendations are extrapolated from the extensive safety information for its non-deuterated analog, Bortezomib. Bortezomib is classified as a powerful cytotoxic agent, and exposure through any route must be avoided.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate personal protective equipment is mandatory when handling this compound in any form. The following table summarizes the required PPE, which should be selected based on the specific procedures being performed.
| PPE Category | Item | Specifications & Usage Guidelines |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-rated, powder-free nitrile gloves. Change gloves frequently, especially if contaminated, punctured, or torn. |
| Body Protection | Disposable Gown | A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required. Gowns should be changed immediately if contaminated. |
| Eye & Face Protection | Safety Goggles & Face Shield | Use chemical splash goggles and a full-face shield to protect against splashes and airborne particles. |
| Respiratory Protection | NIOSH-approved Respirator | For handling the solid compound or when there is a risk of aerosolization, a NIOSH-approved N95 or higher particulate respirator is necessary. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn to prevent the spread of contamination outside of the designated handling area. |
Operational Plan: From Receipt to Use
All handling of this compound must occur within a designated area equipped with the necessary engineering controls to minimize exposure.
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage or leakage.
-
Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
The storage area should be clearly marked with a "Cytotoxic Agent" warning sign.
2. Preparation and Handling:
-
All manipulations of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood or a biological safety cabinet to avoid the formation of dust and aerosols.[1]
-
Use dedicated equipment (spatulas, glassware, etc.) for handling this compound. This equipment should be decontaminated after each use or disposed of as cytotoxic waste.
-
Avoid all personal contact with the substance, including inhalation.[2]
3. Spill Management:
-
In the event of a spill, immediately evacuate the area and alert others.
-
Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For small spills, gently cover with absorbent material, starting from the outside and working inwards to prevent spreading.[3]
-
Place all contaminated materials into a designated cytotoxic waste container.[3]
-
Clean the spill area with a suitable decontaminating solution, followed by a thorough rinse.
Disposal Plan: Ensuring Safe and Compliant Waste Management
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.
1. Waste Segregation:
-
Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste. These containers are often color-coded, typically purple or yellow with a purple lid.[3][4]
-
Segregate sharps (needles, syringes, contaminated glassware) into a dedicated cytotoxic sharps container.[3]
2. Waste Collection and Labeling:
-
At the end of each procedure, place all contaminated disposables (gloves, gowns, shoe covers, absorbent pads, etc.) into the cytotoxic waste container.
-
Ensure all waste containers are securely sealed and properly labeled with the contents and a cytotoxic hazard symbol.
3. Final Disposal:
-
Cytotoxic waste must be disposed of through a licensed hazardous waste disposal service.[4]
-
The primary method for the disposal of cytotoxic waste is high-temperature incineration.[4]
Visualizing the Workflow for Safe Handling and Disposal
To further clarify the procedural steps, the following diagrams illustrate the logical flow for the safe handling and disposal of this compound.
Caption: A flowchart illustrating the step-by-step process for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the correct procedure for the disposal of waste contaminated with this compound.
By adhering to these rigorous safety and handling guidelines, research institutions can foster a secure environment for their personnel and ensure the responsible management of this potent pharmaceutical compound. Regular training and consistent oversight are paramount to maintaining a culture of safety in the laboratory.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
